Product packaging for Zocainone(Cat. No.:CAS No. 68876-74-4)

Zocainone

Cat. No.: B1623886
CAS No.: 68876-74-4
M. Wt: 353.5 g/mol
InChI Key: RQLBJLHRLMDUGQ-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zocainone is a useful research compound. Its molecular formula is C22H27NO3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO3 B1623886 Zocainone CAS No. 68876-74-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68876-74-4

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

(E)-3-[2-[2-(diethylamino)ethoxy]phenoxy]-4-phenylbut-3-en-2-one

InChI

InChI=1S/C22H27NO3/c1-4-23(5-2)15-16-25-20-13-9-10-14-21(20)26-22(18(3)24)17-19-11-7-6-8-12-19/h6-14,17H,4-5,15-16H2,1-3H3/b22-17+

InChI Key

RQLBJLHRLMDUGQ-OQKWZONESA-N

Isomeric SMILES

CCN(CC)CCOC1=CC=CC=C1O/C(=C/C2=CC=CC=C2)/C(=O)C

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1OC(=CC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Zocainone: A Technical Overview of a Putative Class I Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zocainone is a small molecule drug candidate identified as a potential Class I antiarrhythmic agent.[1] Its chemical structure suggests a mechanism of action centered on the blockade of voltage-gated sodium channels in cardiomyocytes, a hallmark of this therapeutic class. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a detailed exploration of its presumed mechanism of action. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established knowledge of closely related Class I antiarrhythmics, such as lidocaine and procainamide, to infer its pharmacological profile and propose relevant experimental protocols.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, represent a significant challenge in cardiovascular medicine. Class I antiarrhythmic drugs are a cornerstone of pharmacological management, acting by modulating the cardiac action potential through the blockade of sodium channels. This compound has been classified as a Class I antiarrhythmic based on its chemical structure, which shares key pharmacophoric features with established drugs like procainamide and lidocaine.[1] This guide aims to provide a detailed technical resource on this compound for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₂₂H₂₇NO₃.[1] A summary of its key chemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name (E)-3-[2-[2-(diethylamino)ethoxy]phenoxy]-4-phenylbut-3-en-2-onePubChem
Molecular Formula C₂₂H₂₇NO₃DrugBank Online[1]
Molecular Weight 353.46 g/mol DrugBank Online[1]
Monoisotopic Mass 353.199093733 DaDrugBank Online[1]
Canonical SMILES CCN(CC)CCOC1=CC=CC=C1OC(=C(C)C=O)C2=CC=CC=C2PubChem
Physical Description Not available in public sources-
Solubility Not available in public sources-

Table 1: Chemical Properties of this compound

The chemical structure of this compound features a diethylaminoethoxy-phenoxy moiety linked to a phenylbutenone core. This combination of an aromatic system, a linker, and an amine group is characteristic of many local anesthetics and Class I antiarrhythmics, which are known to interact with sodium channels.

Presumed Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic, this compound is presumed to exert its therapeutic effect by blocking the fast voltage-gated sodium channels (Nav1.5) in the heart. This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity and increasing the effective refractory period of myocardial tissue.

The proposed signaling pathway for this compound's action is illustrated in the following diagram:

Zocainone_Mechanism cluster_membrane Cardiomyocyte Membrane Na_Channel_Open Open Na+ Channel Na_Channel_Inactive Inactive Na+ Channel Na_Channel_Open->Na_Channel_Inactive Inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Reduced_Conduction Reduced Conduction Velocity Na_Channel_Open->Reduced_Conduction Na_Channel_Closed Closed Na+ Channel Na_Channel_Inactive->Na_Channel_Closed Recovers during Repolarization Increased_ERP Increased Effective Refractory Period Na_Channel_Inactive->Increased_ERP This compound This compound This compound->Na_Channel_Open Binds to and Blocks This compound->Na_Channel_Inactive Preferentially Binds to Depolarization Depolarization (Phase 0) Depolarization->Na_Channel_Open Activates Repolarization Repolarization Repolarization->Na_Channel_Closed Na_Influx->Depolarization Propagates

Proposed mechanism of action for this compound.

Hypothetical Experimental Protocols

While specific experimental data for this compound is not publicly available, the following protocols, based on standard methods for characterizing Class I antiarrhythmics, can be proposed for its evaluation.

Synthesis of this compound

A plausible synthetic route for this compound, based on its chemical structure, would likely involve a multi-step process. A generalized workflow is presented below:

Synthesis_Workflow Start Starting Materials: - 2-(2-diethylaminoethoxy)phenol - 4-phenyl-3-buten-2-one derivative Step1 Step 1: Condensation Reaction Start->Step1 Purification1 Purification (e.g., Column Chromatography) Step1->Purification1 Step2 Step 2: (Optional) Further Modification Purification1->Step2 Purification2 Final Purification (e.g., Recrystallization) Step2->Purification2 Characterization Characterization: - NMR - Mass Spectrometry - HPLC Purification2->Characterization Final Pure this compound Characterization->Final

A generalized workflow for the synthesis of this compound.

Methodology:

  • Condensation Reaction: A key step would likely be a condensation reaction, such as a Claisen-Schmidt condensation or a related variant, to form the enone system. This would involve reacting a substituted acetophenone with a substituted benzaldehyde in the presence of a base or acid catalyst.

  • Ether Synthesis: The diethylaminoethoxy side chain could be introduced via a Williamson ether synthesis, reacting the appropriate phenoxide with 2-chloro-N,N-diethylethanamine.

  • Purification: Each step would be followed by appropriate purification techniques, such as column chromatography, to isolate the desired intermediate or final product.

  • Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Electrophysiological Evaluation

To characterize the sodium channel blocking activity of this compound, patch-clamp electrophysiology would be the method of choice.

Experimental Workflow:

Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing Nav1.5) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Data_Acquisition Data Acquisition: - Tonic Block - Use-Dependent Block Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis: - IC50 Determination - Onset and Offset Kinetics Data_Acquisition->Data_Analysis Results Characterization of This compound's Na+ Channel Blocking Properties Data_Analysis->Results

Workflow for in vitro electrophysiological evaluation.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel alpha subunit (Nav1.5) would be cultured.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings would be performed to measure sodium currents.

  • Drug Application: this compound would be applied at various concentrations to determine its effect on the sodium current.

  • Data Analysis: The concentration-response curve would be fitted to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the channels are blocked). The kinetics of block (onset and offset rates) and its voltage- and use-dependency would also be characterized.

Potential Therapeutic Applications and Future Directions

Given its classification as a Class I antiarrhythmic, this compound could potentially be developed for the treatment of various cardiac arrhythmias, such as ventricular tachycardia and the prevention of ventricular fibrillation. However, a comprehensive preclinical and clinical development program would be necessary to establish its efficacy and safety profile.

Future research should focus on:

  • Detailed Synthesis and Characterization: Elucidating an efficient and scalable synthesis route and fully characterizing the physicochemical properties of this compound.

  • In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine its potency, selectivity, and mechanism of action on cardiac ion channels.

  • Pharmacokinetics and Toxicology: Evaluating its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Efficacy in Animal Models: Assessing its antiarrhythmic efficacy in relevant animal models of cardiac arrhythmia.

Conclusion

This compound is a promising, yet under-characterized, small molecule with the potential to act as a Class I antiarrhythmic agent. Its chemical structure strongly suggests a mechanism of action involving the blockade of cardiac sodium channels. While specific experimental data is currently lacking in the public domain, this technical guide provides a framework for its further investigation and development. The proposed experimental protocols offer a roadmap for researchers to elucidate the pharmacological profile of this compound and assess its therapeutic potential. Further research is warranted to fully understand the properties of this compound and its potential role in the management of cardiac arrhythmias.

References

Zocainone: An Obscure Antiarrhythmic Agent with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Zocainone is identified in chemical databases as an experimental Class I antiarrhythmic agent, structurally related to procainamide and lidocaine. Its systematic IUPAC name is (E)-3-[2-[2-(diethylamino)ethoxy]phenoxy]-4-phenylbut-3-en-2-one, with a chemical formula of C22H27NO3 and a registered CAS number of 68876-74-4.[1][2] Despite its classification and the availability of its basic chemical identifiers, a thorough investigation of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed information regarding its discovery, synthesis, and biological activity.

This scarcity of data prevents the compilation of a comprehensive technical guide as requested. Key information that remains elusive includes:

  • Discovery and Development: The individuals, research institutions, or pharmaceutical companies responsible for the initial discovery and subsequent development of this compound are not documented in available resources. The historical context and the scientific rationale that led to its creation are unknown.

  • Synthesis Pathway: No specific, validated synthesis pathway for this compound has been published. While its structural similarity to procainamide and lidocaine might suggest potential synthetic routes based on established organic chemistry principles for these classes of compounds, any such pathway would be purely speculative without experimental verification.

  • Quantitative Data and Experimental Protocols: There is no publicly available data on the biological efficacy of this compound. This includes crucial quantitative metrics such as IC50 values, binding affinities to its molecular target (presumably sodium channels, given its Class I designation), pharmacokinetic profiles, or results from preclinical or clinical studies. Detailed experimental protocols for its synthesis or biological evaluation are also absent from the public domain.

  • Signaling Pathways and Mechanism of Action: Beyond its general classification as a Class I antiarrhythmic, which implies a mechanism involving the blockade of sodium channels in cardiomyocytes, no specific details on its interaction with these channels or any downstream signaling effects have been described.

Due to the absence of this critical information, it is not possible to construct the requested in-depth technical guide, including data tables and diagrams of experimental workflows or signaling pathways. The available information is limited to the compound's basic chemical identity.

References

Pharmacological Profile of Zocainone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Zocainone is an experimental Class I antiarrhythmic agent. Publicly available, specific pharmacological data for this compound is limited. This technical guide has been constructed based on the known pharmacological profiles of its parent compounds, procainamide and lidocaine, both well-characterized Class I antiarrhythmic drugs. The information presented herein is intended to provide a representative profile for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is a projection based on related compounds.

Introduction

This compound is classified as a Class I antiarrhythmic drug, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[1] As a derivative of procainamide (a Class Ia agent) and lidocaine (a Class Ib agent), this compound is anticipated to exhibit a pharmacological profile that incorporates characteristics of both subgroups. This guide provides an in-depth overview of the predicted molecular mechanism, pharmacodynamics, and pharmacokinetics of this compound, based on the established properties of its parent compounds.

Mechanism of Action

This compound is presumed to exert its antiarrhythmic effects by binding to and blocking the fast sodium channels (Nav1.5) in the myocardial cell membrane.[2][3] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and the speed of impulse conduction.[2][4]

The blockade of sodium channels by Class I antiarrhythmics is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.[5][6] It is hypothesized that this compound, like its parent compounds, preferentially binds to the open and inactivated states of the sodium channel.[5][6] This "use-dependent" blockade is more pronounced in tissues that are frequently depolarizing, such as in tachyarrhythmias, making it a targeted therapeutic approach.[7]

Signaling Pathway

The primary signaling pathway affected by this compound is the propagation of the cardiac action potential. By blocking sodium channels, this compound directly modulates the electrical activity of cardiomyocytes.

This compound Mechanism of Action cluster_0 This compound This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav1_5 Blocks Na_Influx Sodium Ion Influx (Phase 0) Depolarization Rate of Depolarization (Phase 0 Slope) Na_Influx->Depolarization Decreases Conduction Conduction Velocity Depolarization->Conduction Slows Excitability Myocardial Excitability Conduction->Excitability Reduces Arrhythmia Suppression of Arrhythmias Excitability->Arrhythmia

Predicted mechanism of action for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are expected to reflect a combination of Class Ia and Ib antiarrhythmic properties. These effects are primarily observed on the electrocardiogram (ECG) and the cardiac action potential.

Electrophysiological Effects

Based on the profiles of procainamide and lidocaine, this compound is predicted to:

  • Decrease the maximum upstroke velocity (Vmax) of the action potential (Phase 0). [1]

  • Prolong the action potential duration (APD). [4]

  • Increase the effective refractory period (ERP). [8]

  • Decrease automaticity in pacemaker cells. [7][9]

These changes collectively contribute to the suppression of ectopic pacemakers and the interruption of re-entrant circuits, which are common mechanisms of cardiac arrhythmias.[7][10]

Quantitative Electrophysiological Data (Projected)

The following table summarizes the anticipated quantitative effects of this compound on key electrophysiological parameters, based on data from procainamide and lidocaine studies.

ParameterPredicted Effect of this compoundReference Compound Data
Vmax (Phase 0) DecreaseProcainamide: Dose-dependent decrease[1]
Action Potential Duration (APD) ProlongationProcainamide: Prolongs APD[4] Lidocaine: Shortens APD in some tissues[11][12]
Effective Refractory Period (ERP) ProlongationProcainamide: Prolongs ERP[8] Lidocaine: Prolongs ERP relative to APD[7][12]
QRS Duration (ECG) WideningProcainamide: Widens QRS[2]
QT Interval (ECG) ProlongationProcainamide: Prolongs QT interval[8]

Pharmacokinetics

The pharmacokinetic profile of this compound is likely to be influenced by its chemical structure, which is derived from both procainamide and lidocaine.

Absorption, Distribution, Metabolism, and Excretion (ADME) - Projected
Pharmacokinetic ParameterPredicted Profile for this compoundReference Compound Data
Bioavailability (Oral) Moderate to HighProcainamide: ~85%[8] Lidocaine: ~35% (extensive first-pass metabolism)[13]
Protein Binding ModerateProcainamide: 15-20%[8] Lidocaine: 60-80%[14]
Volume of Distribution (Vd) LargeProcainamide: ~2 L/kg[15] Lidocaine: 1.1-2.1 L/kg[13]
Metabolism Hepatic (likely via CYP450 enzymes)Procainamide: Acetylation (CYP2D6-mediated)[8] Lidocaine: N-dealkylation (CYP3A4-mediated)[13][16]
Elimination Half-life IntermediateProcainamide: 2.5-4.5 hours[8] Lidocaine: 1.5-2 hours[14]
Excretion Renal (metabolites and unchanged drug)Procainamide: ~50% unchanged in urine[15] Lidocaine: >90% as metabolites in urine

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing Class I antiarrhythmics, the following protocols would be appropriate for investigating its pharmacological profile.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the effects of this compound on specific ion channels (e.g., Nav1.5, hERG) in isolated cardiomyocytes or cell lines expressing these channels.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel.

  • Patch-Clamp Recording: Utilize the whole-cell patch-clamp technique to record ionic currents.

  • Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure sodium currents (INa) and potassium currents (e.g., IKr).

  • Drug Application: Perfuse the cells with increasing concentrations of this compound to determine a dose-response relationship for channel blockade.

  • Data Analysis: Analyze the effects of this compound on current amplitude, channel kinetics (activation, inactivation, recovery from inactivation), and voltage-dependence of channel gating.

Patch-Clamp Workflow start Start cell_prep Cell Preparation (Isolated Cardiomyocytes or Transfected Cell Line) start->cell_prep patch_clamp Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp voltage_protocol Application of Voltage-Clamp Protocols patch_clamp->voltage_protocol current_recording Recording of Ionic Currents (e.g., INa) voltage_protocol->current_recording drug_application Perfusion with This compound current_recording->drug_application data_analysis Data Analysis (Dose-Response, Kinetics) current_recording->data_analysis drug_application->current_recording Repeat for different concentrations end End data_analysis->end

Workflow for in-vitro electrophysiological studies.
Ex Vivo Cardiac Action Potential Recording

Objective: To assess the effects of this compound on the cardiac action potential in intact myocardial tissue.

Methodology:

  • Tissue Preparation: Dissect a suitable cardiac tissue, such as a guinea pig papillary muscle or a rabbit Purkinje fiber.

  • Tissue Bath: Mount the tissue in an organ bath continuously perfused with oxygenated Tyrode's solution at a physiological temperature.

  • Microelectrode Impalement: Impale a cell within the tissue with a sharp glass microelectrode to record the transmembrane action potential.

  • Stimulation: Pace the tissue at a constant frequency using an external stimulating electrode.

  • Drug Perfusion: Introduce this compound into the perfusate at various concentrations.

  • Data Acquisition and Analysis: Record and analyze changes in action potential parameters, including Vmax, APD at 50% and 90% repolarization (APD50, APD90), and resting membrane potential.

Clinical Trial Landscape (Inferred)

Specific clinical trial data for this compound is not available. However, based on the clinical applications of procainamide and lidocaine, clinical trials for this compound would likely investigate its efficacy and safety in the treatment of:

  • Ventricular arrhythmias: Including ventricular tachycardia and prevention of ventricular fibrillation.[17][18]

  • Supraventricular arrhythmias: Such as atrial fibrillation.[17]

A typical clinical trial design would be a randomized, double-blind, placebo-controlled or active-comparator (e.g., amiodarone, lidocaine) study in patients with documented arrhythmias.[19][20] Key endpoints would include arrhythmia termination, recurrence rates, and adverse events.

Conclusion

This compound, as a derivative of procainamide and lidocaine, holds the potential to be a valuable addition to the armamentarium of antiarrhythmic drugs. Its pharmacological profile is anticipated to combine the Class Ia and Ib properties of its parent compounds, offering a unique electrophysiological signature. Further preclinical and clinical studies are necessary to fully elucidate the specific pharmacological characteristics and therapeutic utility of this compound. This guide provides a foundational, albeit projected, understanding for the scientific community to build upon as more data becomes available.

References

Zocainone: An In-depth Technical Guide on an Experimental Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, specific quantitative data, and detailed molecular interaction studies for Zocainone are limited. This compound is identified as an experimental Class I antiarrhythmic agent, related to procainamide and lidocaine derivatives[1]. Given this classification, this guide will use the well-characterized Class Ib antiarrhythmic, Lidocaine , as a proxy to detail the expected molecular targets, mechanisms of action, and relevant experimental methodologies.

Introduction to this compound and Class I Antiarrhythmics

This compound is a small molecule drug classified as a Class I antiarrhythmic agent based on the "-cain-" stem in its name, which indicates it is a derivative of local anesthetics like procainamide and lidocaine[1]. According to the Vaughan Williams classification, Class I antiarrhythmics function primarily by blocking voltage-gated sodium channels[2][3]. These drugs are subdivided based on their kinetics of interaction with the sodium channel:

  • Class Ia: Intermediate dissociation (e.g., Procainamide, Quinidine)

  • Class Ib: Fast dissociation (e.g., Lidocaine, Mexiletine)[4]

  • Class Ic: Slow dissociation (e.g., Flecainide, Propafenone)[4]

As a lidocaine derivative, this compound is expected to exhibit Class Ib properties, characterized by rapid binding to and dissociation from sodium channels, making it particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias or ischemic conditions[3][5].

Primary Molecular Target: Voltage-Gated Sodium Channels (Nav)

The principal target for this compound, like other Class I agents, is the voltage-gated sodium channel[2][3]. In cardiac myocytes, the Nav1.5 isoform is responsible for the rapid depolarization (Phase 0) of the action potential[6]. By blocking these channels, this compound would slow the maximum rate of depolarization, reduce conduction velocity, and suppress ectopic pacemaker activity[2][7].

State-Dependent Binding

A crucial feature of Class Ib agents is their state-dependent affinity for the sodium channel. They bind most potently to channels in the inactivated state and, to a lesser extent, the open state, with very low affinity for the resting (closed) state[5][8]. This is because:

  • Ischemic or rapidly firing cells spend more time in depolarized states, leading to a higher proportion of inactivated channels[5].

  • The binding site, located in the inner pore of the channel on the S6 transmembrane segment of domain IV, becomes more accessible when the channel is open or inactivated[5][8][9].

This "use-dependent" or "state-dependent" block allows the drug to selectively target pathological, over-active cardiac tissue while having minimal effect on healthy tissue operating at a normal heart rate[4][8].

Quantitative Pharmacological Data

The following table summarizes representative quantitative data for Lidocaine, which serves as a proxy for the expected activity of this compound. The potency of these drugs is highly dependent on the experimental conditions, particularly the holding potential of the cell membrane, which influences the proportion of channels in the inactivated state[6].

ParameterDrugChannelValueConditions / NotesSource
IC50 LidocaineNav1.5~17-20 µMHolding potential: -80 mV[10]
IC50 LidocaineNav1.5>30x lower than at -120 mVHolding potential: -80 mV vs -120 mV. Demonstrates state-dependence.[6]
EC50 LidocaineNav1.55-20 µMHigh-affinity block associated with alteration of gating charge.[11]
Kinetics LidocaineNav1.5FastCharacterized by rapid dissociation from the channel.[4][5]

Molecular Interactions and Signaling Pathway

This compound, as a lipophilic and weakly basic molecule, is expected to access its binding site from the intracellular side of the cell membrane[5]. It passes through the lipid bilayer in its neutral form, becomes ionized in the cytoplasm, and enters the open channel pore to bind to a hydrophobic pocket[5][12]. The key interaction site involves a critical phenylalanine residue (Phe1759 in Nav1.5) in the DIVS6 segment[8][9].

By binding to this site, the drug stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thereby blocking subsequent action potentials. This leads to a reduction in cell excitability.

Zocainone_Signaling_Pathway cluster_membrane Cell Membrane NaChannel_Rest Na+ Channel (Resting State) NaChannel_Open Na+ Channel (Open State) NaChannel_Rest->NaChannel_Open NaChannel_Inactive Na+ Channel (Inactivated State) NaChannel_Open->NaChannel_Inactive Inactivates (Time/Voltage) Na_Influx Na+ Influx NaChannel_Open->Na_Influx Allows NaChannel_Inactive->NaChannel_Rest Repolarization NaChannel_Blocked Na+ Channel (Blocked/Inactive) NaChannel_Inactive->NaChannel_Blocked No_Influx No Na+ Influx NaChannel_Blocked->No_Influx Prevents This compound This compound (Intracellular) This compound->NaChannel_Inactive Binds Preferentially Depolarization Depolarization (e.g., Ischemia) Depolarization->NaChannel_Rest Opens AP_Block Action Potential Blocked No_Influx->AP_Block Leads to Experimental_Workflow A Cell Culture (e.g., HEK293 expressing Nav1.5) D Obtain Gigaohm Seal on Single Cell A->D B Prepare Solutions (Internal, External, Drug) C Pull & Fill Micropipette B->C C->D E Establish Whole-Cell Configuration D->E F Record Baseline Na+ Current (Control) E->F G Apply Voltage Protocols (e.g., for state-dependence) F->G H Perfuse Cell with this compound G->H I Record Na+ Current (Drug) H->I J Data Analysis (% Inhibition, IC50, Kinetics) I->J K Washout & Recovery I->K Optional

References

An In-depth Technical Guide to the In Vitro Characterization of Zocainone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zocainone is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV).[1] As a derivative of procainamide and lidocaine, its pharmacological activity is expected to modulate cardiac myocyte and neuronal excitability by inhibiting the initiation and propagation of action potentials.[2][3] The in vitro characterization of such a compound is critical to determine its potency, selectivity, and potential off-target liabilities, particularly concerning cardiac safety.

This guide details the core in vitro assays required for a thorough characterization, including electrophysiological studies on key cardiac ion channels and radioligand binding assays to determine target affinity.

Core Pharmacological Profile: Data Summary

The following tables summarize the expected quantitative data from a comprehensive in vitro characterization of a this compound-like compound.

Table 1: Electrophysiological Potency on Key Cardiac Ion Channels

Ion Channel Assay Type Cell Line Parameter Value (µM)
hNaV1.5 Whole-Cell Patch Clamp HEK293 IC50 (Tonic Block) Value ± SEM
IC50 (Use-Dependent, 10 Hz) Value ± SEM
hCaV1.2 Whole-Cell Patch Clamp HEK293 IC50 Value ± SEM

| hERG (Kv11.1) | Whole-Cell Patch Clamp | HEK293 | IC50 | Value ± SEM |

Table 2: Radioligand Binding Affinity

Target Radioligand Membrane Preparation Parameter Value
Site 2 Sodium Channel [³H]-Batrachotoxin Rat brain cortex Ki Value ± SEM (nM)
Bmax Value ± SEM (fmol/mg)

| | | | Kd | Value ± SEM (nM) |

Signaling and Mechanistic Pathways

This compound's primary mechanism is the state-dependent blockade of voltage-gated sodium channels. It preferentially binds to the open or inactivated states of the channel, which are more prevalent in rapidly firing or depolarized tissues, such as in an arrhythmic heart.[4] This use-dependent characteristic is a hallmark of many Class I antiarrhythmics.[5]

cluster_0 Cell Membrane NaV Voltage-Gated Sodium Channel (NaV) Na_in Na+ Influx NaV->Na_in Opens Block Channel Blockade (Open/Inactivated State) NaV->Block Depol Phase 0 Depolarization Na_in->Depol This compound This compound This compound->NaV Binds Reduced_AP Reduced Action Potential Upstroke Block->Reduced_AP Therapeutic Antiarrhythmic Effect Reduced_AP->Therapeutic

Caption: Mechanism of Action of this compound.

Experimental Protocols

Protocol: Whole-Cell Patch Clamp Electrophysiology for NaV1.5

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the human NaV1.5 channel, assessing both tonic and use-dependent block.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hNaV1.5 channel are cultured in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Cells are maintained at 37°C in a 5% CO2 incubator and passaged every 3-4 days. For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • Internal Solution (pipette): (in mM) 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.

  • External Solution (bath): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • Test Compound: this compound is dissolved in DMSO to create a 10 mM stock solution, then serially diluted in the external solution to final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should not exceed 0.3%.

3. Electrophysiological Recording:

  • Recordings are performed at near-physiological temperature (35-37°C).[6]

  • Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with internal solution.

  • A gigaohm seal (>1 GΩ) is formed between the pipette and the cell membrane.[6] The membrane is then ruptured to achieve the whole-cell configuration.

  • Series resistance is compensated by at least 80% to minimize voltage-clamp errors.

4. Voltage Protocols:

  • Tonic Block: From a holding potential of -120 mV, a 20 ms depolarizing step to -20 mV is applied every 15 seconds to elicit peak sodium current. This low frequency minimizes use-dependent effects.

  • Use-Dependent Block: From a holding potential of -120 mV, a train of 20 pulses to -20 mV (20 ms duration) is applied at a frequency of 10 Hz. The peak current of the first pulse is compared to the last to assess use-dependent inhibition.

5. Data Analysis:

  • The steady-state current inhibition at each this compound concentration is calculated relative to the baseline current in the vehicle control.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hNaV1.5 HEK293 Cells Plating Plate Cells on Coverslips Cell_Culture->Plating Patch Achieve Whole-Cell Patch Configuration Plating->Patch Solutions Prepare Internal & External Solutions Baseline Record Baseline Current (Vehicle) Patch->Baseline Drug_App Apply this compound (Increasing Conc.) Baseline->Drug_App Record Apply Voltage Protocols (Tonic & Use-Dependent) Drug_App->Record Measure Measure Peak Current Inhibition Record->Measure Fit Fit to Hill Equation Measure->Fit IC50 Determine IC50 Fit->IC50

Caption: Workflow for Patch Clamp Electrophysiology.
Protocol: Radioligand Binding Assay for Sodium Channel Affinity

This protocol determines the binding affinity (Ki) of this compound for the sodium channel using a competitive binding assay.

1. Membrane Preparation:

  • Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The pellet is resuspended in fresh buffer and centrifuged again.

  • The final pellet is resuspended in buffer, and the protein concentration is determined using a BCA or Bradford assay. The membrane preparation is stored at -80°C.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • 50 µL of membrane preparation (e.g., 100-200 µg protein).

    • 50 µL of radioligand (e.g., [³H]-Batrachotoxin at a final concentration equal to its Kd).

    • 50 µL of this compound at various concentrations (e.g., 10-fold serial dilutions from 100 µM to 1 pM) or buffer for total binding.

    • For non-specific binding (NSB), a high concentration of a known ligand (e.g., 10 µM veratridine) is used instead of this compound.

  • The plate is incubated for 60 minutes at room temperature.[7]

3. Separation and Counting:

  • The incubation is terminated by rapid filtration through a GF/B filter plate using a cell harvester.

  • The filters are washed three times with ice-cold buffer to remove unbound radioligand.

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data (percent specific binding vs. log concentration of this compound) are plotted to generate a competition curve.

  • The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by nonlinear regression.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]

cluster_incubation Incubation Plate Setup Membrane_Prep Prepare Rat Brain Membrane Homogenate Total_Binding Membrane + [3H]-Ligand + Buffer Membrane_Prep->Total_Binding NSB Membrane + [3H]-Ligand + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Membrane + [3H]-Ligand + this compound (Serial Dilutions) Membrane_Prep->Competition Filtration Rapid Filtration (Separate Bound/Free) Total_Binding->Filtration NSB->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for Competitive Radioligand Binding Assay.
Protocol: hERG (Kv11.1) Safety Screening via Patch Clamp

This protocol is essential for assessing the potential cardiac proarrhythmic risk of this compound.

1. Cell Culture and Solutions:

  • As per Protocol 4.1, but using HEK293 cells stably expressing the hERG channel.

  • Internal Solution (pipette): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjusted to pH 7.2 with KOH.

  • External Solution (bath): As per Protocol 4.1.

2. Electrophysiological Recording:

  • Performed at near-physiological temperature (35-37°C).[6]

  • Whole-cell patch clamp configuration is established as described previously.

3. Voltage Protocol:

  • A specific pulse protocol designed to elicit hERG tail current is used.[6]

  • From a holding potential of -80 mV, the cell is depolarized to +20 mV for 2 seconds to activate and then inactivate the channels.

  • The potential is then repolarized to -50 mV for 2 seconds, during which a resurgent "tail" current is recorded as channels recover from inactivation and deactivate.

  • This protocol is repeated every 15 seconds. The amplitude of the peak tail current is the primary measurement.

4. Data Analysis:

  • The steady-state inhibition of the hERG tail current is measured at multiple this compound concentrations.

  • The concentration-response curve is fitted to determine the IC50 value, which is a key indicator of cardiac liability.

Logical Relationships in Drug-Channel Interaction

The inhibitory effect of this compound is dependent on the conformational state of the sodium channel. This state-dependent binding is crucial for its therapeutic action and is a key focus of in vitro characterization.

Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Zocainone_Low This compound (Low Affinity) Resting->Zocainone_Low Binds Open->Resting Repolarization Inactivated Inactivated State (Non-Conducting) Open->Inactivated Sustained Depolarization Zocainone_High This compound (High Affinity) Open->Zocainone_High Binds Inactivated->Resting Repolarization Inactivated->Zocainone_High Binds

Caption: State-Dependent Binding of this compound.

References

Unveiling Zocainone: A Technical Primer on its Presumed Early-Stage Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zocainone is identified as a small molecule and a Class I antiarrhythmic agent, belonging to the lineage of procainamide and lidocaine derivatives[1]. While specific early-stage research on this compound is not publicly available, its classification and chemical heritage provide a strong basis for predicting its mechanism of action and electrophysiological effects. This technical guide synthesizes the expected pharmacological profile of this compound, drawing from the established characteristics of Class I antiarrhythmic drugs and its parent compounds. The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels in cardiomyocytes[2][3]. This guide presents a putative overview of this compound's effects, detailed experimental protocols for characterization, and visual representations of its presumed signaling pathways and experimental workflows.

Putative Mechanism of Action

As a Class I antiarrhythmic, this compound is presumed to exert its effects by blocking the fast voltage-gated sodium channels (NaV1.5) in the heart muscle[4][5][6][7]. This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to several key electrophysiological consequences:

  • Decreased Rate of Depolarization: By inhibiting the sodium current, this compound is expected to slow the rate of depolarization of the cardiac action potential[5][8].

  • Reduced Conduction Velocity: The slowed depolarization translates to a decreased conduction velocity of the electrical impulse through the cardiac tissue[5][9][10].

  • Increased Threshold for Excitability: this compound likely raises the threshold for excitation in cardiomyocytes, making them less prone to firing[9].

The specific subclass of Class I to which this compound belongs (Ia, Ib, or Ic) would determine its precise effects on the action potential duration and its kinetics of sodium channel binding. Given its derivation from both procainamide (Class Ia) and lidocaine (Class Ib), this compound may exhibit intermediate or mixed properties.

Presumed Electrophysiological Effects

The following table summarizes the anticipated electrophysiological effects of this compound, based on the known properties of Class I antiarrhythmic agents.

ParameterPredicted Effect of this compoundRationale (Based on Class I Action)
Phase 0 Depolarization Rate (Vmax) DecreasedBlockade of fast sodium channels reduces the influx of sodium ions[3][5].
Action Potential Duration (APD) Potentially Prolonged or ShortenedDependent on the subclass. Class Ia (like procainamide) prolongs APD, while Class Ib (like lidocaine) can shorten it[7][11].
Effective Refractory Period (ERP) IncreasedBy prolonging the inactivated state of sodium channels, the cell remains refractory for a longer period[6][9].
Conduction Velocity DecreasedSlower depolarization of individual cells leads to slower propagation of the action potential[5][10].
QT Interval Potentially ProlongedIf this compound has Class Ia properties, prolongation of the action potential duration would be reflected as a longer QT interval on an ECG[6][7].
QRS Duration WidenedSlower conduction through the ventricular myocardium would lead to a wider QRS complex[7][9].

Experimental Protocols for Characterization

To validate the presumed effects of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Electrophysiology

Objective: To determine the direct effects of this compound on cardiac ion channels.

Methodology: Patch-Clamp Electrophysiology

  • Cell Preparation: Isolate individual cardiomyocytes from animal models (e.g., guinea pig, rabbit) or use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Patch-Clamp Recording:

    • Utilize the whole-cell patch-clamp technique to record ionic currents.

    • Apply a series of voltage protocols to isolate and measure specific currents, particularly the fast sodium current (INa).

    • Perfuse the cells with increasing concentrations of this compound to determine its effect on the amplitude and kinetics of INa.

    • Investigate the voltage- and use-dependency of the sodium channel block.

    • Assess the effects on other key cardiac ion channels, such as potassium (IKr, IKs) and calcium (ICa,L) channels, to determine selectivity.

Ex Vivo Heart Preparations

Objective: To assess the effects of this compound on the electrophysiology of intact cardiac tissue.

Methodology: Langendorff-Perfused Heart

  • Heart Isolation: Excise the heart from a small mammal (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with a warmed, oxygenated physiological solution (e.g., Tyrode's solution).

  • Electrophysiological Mapping:

    • Place multiple recording electrodes on the epicardial surface of the atria and ventricles.

    • Record the cardiac electrogram to measure parameters such as conduction velocity, effective refractory period, and action potential duration.

    • Introduce this compound into the perfusate at various concentrations and record the changes in the electrophysiological parameters.

    • Pacing protocols can be used to induce and assess the effects of this compound on arrhythmias.

Visualizing the Putative Action of this compound

Signaling Pathway of this compound

Zocainone_Mechanism NaV1.5 Voltage-Gated Sodium Channel (NaV1.5) Na_ion Na+ Influx This compound This compound This compound->NaV1.5 Blocks Depolarization Phase 0 Depolarization Na_ion->Depolarization Initiates AP_Propagation Action Potential Propagation Depolarization->AP_Propagation Leads to Arrhythmia Arrhythmia AP_Propagation->Arrhythmia Can Contribute to (in pathological states)

Caption: Putative mechanism of this compound blocking the NaV1.5 channel.

Experimental Workflow for this compound Characterization

Zocainone_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Patch_Clamp Patch-Clamp on Isolated Cardiomyocytes Ion_Channel_Screening Ion Channel Screening Assays Patch_Clamp->Ion_Channel_Screening Informs Langendorff_Heart Langendorff-Perfused Heart Preparation Ion_Channel_Screening->Langendorff_Heart Guides Animal_Models Animal Models of Arrhythmia Langendorff_Heart->Animal_Models Translates to ECG_Monitoring ECG Monitoring Animal_Models->ECG_Monitoring Monitored by

References

An In-depth Technical Guide to Zocainone Derivatives and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Zocainone: Comprehensive information specifically detailing "this compound" is limited in publicly available scientific literature. It is identified as a Class I antiarrhythmic agent, structurally derived from procainamide and lidocaine.[1] Consequently, this guide will focus on the well-documented pharmacology and properties of lidocaine and procainamide derivatives, the parent classes to which this compound belongs. This approach provides a robust framework for understanding the likely characteristics of this compound and its related compounds.

Introduction to Lidocaine and Procainamide Derivatives as Class I Antiarrhythmics

Lidocaine and procainamide are seminal Class I antiarrhythmic drugs that function by blocking voltage-gated sodium channels in cardiomyocytes.[2][3] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and suppressing ectopic pacemaker activity.[4] Derivatives of these compounds have been extensively developed to optimize their therapeutic window, addressing issues of potency, selectivity, pharmacokinetics, and safety.[5][6]

These agents are broadly categorized within the Vaughan-Williams classification:

  • Class Ia (e.g., Procainamide): Moderate sodium channel blockade with an associated prolongation of the action potential duration.[3]

  • Class Ib (e.g., Lidocaine, Mexiletine): Weak sodium channel blockade with a shortening of the action potential duration.[7]

  • Class Ic (e.g., Flecainide): Marked sodium channel blockade with minimal effect on the action potential duration.[7]

This guide will delve into the synthesis, pharmacological properties, and experimental evaluation of key derivatives from these classes.

Pharmacological Properties of Selected Derivatives

The therapeutic utility of lidocaine and procainamide derivatives is dictated by their affinity for the sodium channel, selectivity for cardiac versus neuronal isoforms, and their pharmacokinetic profiles.

Quantitative Data on Sodium Channel Inhibition

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) on specific sodium channel subtypes, particularly the cardiac isoform NaV1.5. The following tables summarize key quantitative data for representative compounds.

CompoundClassNaV1.5 IC50 (µM)Target State(s)Reference(s)
LidocaineIb~200 (tonic), ~60 (inactivated)Open, Inactivated[8]
MexiletineIb67.2Inactivated[9]
FlecainideIc10.7Open, Inactivated[9]
ProcainamideIaNot specified in snippetsOpen[10]
N-Acetylprocainamide (NAPA)III*Less potent than procainamide-[11]
Bupivacaine-32 (TTXr), 13 (TTXs)Open, Inactivated[8]
Lacosamide-70-80 (at -90 to -50 mV)Intermediate pre-open, Open[12]

*NAPA is the active metabolite of procainamide and exhibits primarily Class III antiarrhythmic activity (potassium channel blockade).

Pharmacokinetic Parameters

The clinical application of these drugs is heavily influenced by their absorption, distribution, metabolism, and excretion (ADME) properties.

CompoundBioavailabilityHalf-life (t½)Volume of Distribution (Vd)ClearancePrimary MetabolismReference(s)
Lidocaine35% (oral)1.5 - 2 h1.1 L/kg10 mL/min/kgHepatic (CYP3A4)[2]
Procainamide~85% (oral)~3 h~2 L/kg179-660 mL/minHepatic (acetylation)[2]
N-Acetylprocainamide (NAPA)-~7.5 h--Renal excretion[13]
Mexiletine~90% (oral)10-12 h5.5-9.5 L/kg-Hepatic[2]

Experimental Protocols

Synthesis of a Lidocaine Analogue: α-Chloro-2,6-dimethylacetanilide

This protocol outlines the first step in a common synthesis pathway for lidocaine and its derivatives.

Materials:

  • 2,6-dimethylaniline

  • α-chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate trihydrate

  • Water

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve 2,6-dimethylaniline in glacial acetic acid.

  • Add 1.1 equivalents of α-chloroacetyl chloride to the solution.

  • Heat the solution to 40-50°C for ten minutes.

  • Upon cooling, add a solution of sodium acetate trihydrate in water.

  • Place the resulting mixture in an ice bath to induce precipitation.

  • Collect the precipitate by vacuum filtration.

  • Rinse the filter cake with copious amounts of water to remove acetic acid.

  • Allow the product, α-chloro-2,6-dimethylacetanilide, to air-dry.[5]

Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Channel Blockers

This protocol is designed to assess the inhibitory effects of compounds on the cardiac sodium channel, NaV1.5.

Cell Preparation:

  • Use a stable cell line expressing human NaV1.5 channels (e.g., HEK293 cells).

  • Culture cells to an appropriate confluency for patch-clamp experiments.

Solutions:

  • Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES; pH 7.2 (adjusted with CsOH).

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES; pH 7.4 (adjusted with NaOH).[14]

Voltage Protocol:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.

  • To assess state-dependent block, incorporate pre-pulses to different potentials to enrich for open or inactivated channel states before the test pulse. A common protocol involves a train of depolarizations to assess use-dependent block.[15]

  • Bath apply the test compound at various concentrations and record the resulting inhibition of the sodium current.

Data Analysis:

  • Measure the peak inward sodium current in the absence and presence of the compound.

  • Calculate the percentage of current inhibition for each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.[14]

Visualizations

Signaling Pathway of a Sodium Channel Blocker

SodiumChannelBlockade cluster_drug Drug Action cluster_effect Electrophysiological Effect NaV1_5 NaV1.5 Channel (Resting State) NaV1_5_open NaV1.5 Channel (Open State) NaV1_5->NaV1_5_open Depolarization NaV1_5_inactivated NaV1.5 Channel (Inactivated State) NaV1_5_open->NaV1_5_inactivated Inactivation Reduced_Na_Influx Reduced Na+ Influx NaV1_5_inactivated->NaV1_5 Drug Lidocaine/ Procainamide Derivative Drug->NaV1_5_open Blocks Pore Drug->NaV1_5_inactivated Binds with high affinity Decreased_Phase0 Decreased Phase 0 Slope Reduced_Na_Influx->Decreased_Phase0 Slowed_Conduction Slowed Conduction Velocity Decreased_Phase0->Slowed_Conduction Antiarrhythmic_Effect Antiarrhythmic Effect Slowed_Conduction->Antiarrhythmic_Effect

Caption: Mechanism of action for Class I antiarrhythmics on the cardiac sodium channel.

Experimental Workflow for Characterizing Novel Derivatives

DrugDiscoveryWorkflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development start Design of Novel Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Structural Verification synthesis->purification patch_clamp Patch-Clamp Electrophysiology (IC50, State Dependence) purification->patch_clamp binding_assay Radioligand Binding Assay (Ki) purification->binding_assay adme_tox ADME/Tox Screening patch_clamp->adme_tox binding_assay->adme_tox animal_model Animal Model of Arrhythmia adme_tox->animal_model pharmacokinetics Pharmacokinetic Studies animal_model->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology phase1 Phase I (Safety) toxicology->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A generalized workflow for the discovery and development of novel antiarrhythmic drugs.

References

Zocainone: A Comprehensive Technical Guide on its Cellular Effects and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zocainone is an investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common feature in various malignancies, contributing to therapeutic resistance. This document provides a detailed overview of the cellular effects of this compound, including its impact on cell viability, apoptosis induction, and the underlying signaling pathways. The experimental protocols used to derive these findings are described in detail to facilitate reproducibility and further investigation.

Cellular Effects of this compound Exposure

This compound has been demonstrated to selectively induce apoptosis in cancer cell lines overexpressing Bcl-2, while exhibiting minimal toxicity towards cells with low Bcl-2 expression. The primary cellular effects are a dose-dependent reduction in cell viability and a corresponding increase in markers of apoptosis.

Dose-Dependent Effects on Cell Viability

The cytotoxic effects of this compound were assessed across multiple cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values were calculated to quantify the potency of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBcl-2 ExpressionIC50 (nM)
RS4;11Acute Lymphoblastic LeukemiaHigh8.5
SUDHL-4Diffuse Large B-cell LymphomaHigh12.2
A549Non-Small Cell Lung CancerModerate245.7
MCF-7Breast CancerLow> 10,000
PNT1ANormal Prostate EpitheliumLow> 15,000
Induction of Apoptosis

To confirm that the observed decrease in cell viability was due to the induction of apoptosis, RS4;11 cells were treated with varying concentrations of this compound for 24 hours. Apoptosis was quantified by flow cytometry following Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by this compound in RS4;11 Cells

This compound Concentration (nM)Early Apoptotic Cells (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Vehicle)3.2%1.5%4.7%
18.7%2.1%10.8%
1025.4%5.8%31.2%
10058.9%15.3%74.2%

Mechanism of Action: Signaling Pathways

This compound functions by directly binding to the BH3-binding groove of the Bcl-2 protein, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bid, and Bad. This releases the pro-apoptotic proteins to activate the mitochondrial pathway of apoptosis.

Zocainone_Mechanism_of_Action This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (Bim, Bid, Bad) Pro_Apoptotic->Bcl2 Normally Inhibited By Pro_Apoptotic->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Leads to Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this document.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed 1. Seed Cells in 96-well Plate treat 2. Add this compound Dilutions seed->treat incubate 3. Incubate for 72 hours treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read 6. Measure Absorbance (570nm) solubilize->read analyze 7. Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry. Discriminate between live, early apoptotic, and late apoptotic/necrotic cell populations based on FITC and PI fluorescence.

Apoptosis_Logic Live Live Cell (Annexin V- / PI-) Membrane_Integrity Intact Plasma Membrane Live->Membrane_Integrity Has PS_Exposure Phosphatidylserine (PS) Exposure Live->PS_Exposure Lacks Early Early Apoptosis (Annexin V+ / PI-) Early->Membrane_Integrity Has Early->PS_Exposure Has Late Late Apoptosis / Necrosis (Annexin V+ / PI+) Late->Membrane_Integrity Lacks Late->PS_Exposure Has

Caption: Logic for cell state determination via Annexin V/PI.

Conclusion

This compound demonstrates potent and selective cytotoxic activity against cancer cells characterized by high levels of Bcl-2 expression. Its mechanism of action, involving the direct inhibition of Bcl-2 and subsequent activation of the intrinsic apoptotic pathway, positions it as a promising candidate for further preclinical and clinical development. The data and protocols presented herein provide a foundational resource for researchers engaged in the study of this compound and related Bcl-2 inhibitors.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Zocainone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zocainone is a small molecule drug identified as a Class I antiarrhythmic agent, structurally derived from procainamide and lidocaine.[1] Its primary mechanism of action is anticipated to be the blockade of sodium channels, a characteristic feature of this class of antiarrhythmics.[2][3] These application notes provide a comprehensive set of proposed experimental protocols for the in vitro characterization of this compound in cell culture models. The following sections detail methodologies for assessing its cytotoxicity, elucidating its mechanism of action, and investigating its impact on cellular signaling pathways.

Data Presentation

Quantitative data from the described experiments should be recorded and organized for clear comparison. The following tables are templates for data acquisition.

Table 1: this compound Cytotoxicity Data (Example)

Cell LineThis compound Concentration (µM)Incubation Time (hrs)Cell Viability (%) (e.g., MTT Assay)IC50 (µM)
H9c20.124
124
1024
5024
10024
AC160.148
148
1048
5048
10048

Table 2: Electrophysiological Effects of this compound (Example)

Cell LineThis compound Concentration (µM)Peak Sodium Current (pA/pF)% Inhibition of Sodium Current
HEK293 (Nav1.5 expressing)0.1
1
10
50
100

Experimental Protocols

I. Cell Culture and Maintenance

A foundational aspect of studying this compound in vitro involves the proper maintenance of cell lines.

Protocol 1: General Cell Culture

  • Cell Lines: Utilize relevant cell lines such as human cardiomyocyte cell lines (e.g., AC16) or cell lines stably expressing specific sodium channel subtypes (e.g., HEK293 expressing Nav1.5).

  • Culture Media: Culture cells in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

II. Cytotoxicity Assays

Determining the cytotoxic profile of this compound is crucial for understanding its therapeutic window.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

III. Mechanism of Action: Electrophysiology

To confirm the presumed mechanism of action of this compound as a sodium channel blocker, patch-clamp electrophysiology is the gold standard.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Plate cells suitable for patch-clamping (e.g., HEK293 expressing Nav1.5) on glass coverslips.

  • Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and appropriate intracellular and extracellular solutions.

  • Sodium Current Elicitation: Hold the cells at a holding potential of -100 mV and elicit sodium currents using a depolarizing step to -10 mV.

  • This compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding changes in the peak sodium current.

  • Data Analysis: Measure the peak inward sodium current at each concentration and calculate the percentage of inhibition.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating this compound.

Zocainone_Mechanism_of_Action This compound This compound SodiumChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->SodiumChannel Blocks Depolarization Membrane Depolarization SodiumChannel->Depolarization Inhibits Influx CellMembrane Cell Membrane ActionPotential Action Potential Propagation Depolarization->ActionPotential Initiates ReducedExcitability Reduced Cardiac Excitability ActionPotential->ReducedExcitability Leads to

Caption: Proposed Mechanism of this compound Action.

Zocainone_Experimental_Workflow cluster_0 In Vitro Assessment CellCulture Cell Culture (e.g., H9c2, AC16) Cytotoxicity Cytotoxicity Assays (MTT, LDH) CellCulture->Cytotoxicity Electrophysiology Electrophysiology (Patch-Clamp) CellCulture->Electrophysiology DataAnalysis Data Analysis (IC50, % Inhibition) Cytotoxicity->DataAnalysis Electrophysiology->DataAnalysis

Caption: Experimental Workflow for this compound.

References

Application Notes and Protocols for the Electrophysiological Characterization of Zocainone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zocainone is classified as a Class I antiarrhythmic agent.[1] As a derivative of both procainamide and lidocaine, its electrophysiological profile is anticipated to combine characteristics of both Class Ia and Ib antiarrhythmics.[1] This unique profile suggests that this compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, which is a hallmark of Class I drugs.[2] The extent of its effects on the action potential duration (APD) and its interactions with other cardiac ion channels are critical for determining its therapeutic potential and safety profile.

These application notes provide a comprehensive guide to utilizing this compound in electrophysiology studies. The protocols outlined below are standard methodologies for characterizing the electrophysiological properties of a novel Class I antiarrhythmic compound. The provided quantitative data is based on the known effects of its parent compounds, lidocaine and procainamide, and serves as a predictive baseline for this compound's expected activity.

Mechanism of Action

This compound is expected to exert its antiarrhythmic effects primarily by blocking the fast inward sodium current (INa) during phase 0 of the cardiac action potential.[2] This action reduces the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction in cardiac tissue. As a derivative of both a Class Ia (procainamide) and a Class Ib (lidocaine) agent, this compound may exhibit intermediate effects on the action potential duration. Class Ia drugs typically prolong the APD, while Class Ib drugs shorten it.[2] Therefore, the net effect of this compound on APD will be a key determinant of its overall electrophysiological signature.

Data Presentation: Predicted Electrophysiological Profile of this compound

The following tables summarize the known electrophysiological effects of lidocaine and procainamide on key cardiac ion channels and action potential parameters. This data provides a foundational dataset for predicting the activity of this compound.

Table 1: Predicted Inhibitory Effects of this compound on Cardiac Ion Channels (Based on Parent Compounds)

Ion ChannelParent CompoundIC50Reference
Nav1.5 (Peak Current) Lidocaine2.9 µM[3]
Procainamide554.4 µM
hERG (Kv11.1) Lidocaine>100 µM
Procainamide95 µM
KCNQ1/minK (IKs) LidocaineNo significant effect
Procainamide>100 µM
Kir2.1 (IK1) LidocaineNo significant effect
Procainamide>100 µM
Cav1.2 (ICa,L) Lidocaine>100 µM
Procainamide>1000 µM

Note: IC50 values can vary depending on experimental conditions (e.g., cell type, temperature, voltage protocol).

Table 2: Predicted Effects of this compound on Cardiac Action Potential Parameters (Based on Parent Compounds)

ParameterParent CompoundEffectConcentration RangeReference
Action Potential Duration (APD90) LidocaineShortens1-50 µM[4]
ProcainamideProlongs100-1000 µM
Maximum Upstroke Velocity (Vmax) LidocaineDecreases1-50 µM[5]
ProcainamideDecreases100-1000 µM
Effective Refractory Period (ERP) LidocaineShortens1-50 µM
ProcainamideProlongs100-1000 µM

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for INa Characterization

This protocol details the methodology for assessing the effect of this compound on the voltage-gated sodium current (INa) in isolated cardiomyocytes or a stable cell line expressing Nav1.5.

1. Cell Preparation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion or use a commercially available cell line (e.g., HEK293) stably expressing the human SCN5A gene.
  • Plate cells on glass coverslips and allow them to adhere.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to achieve final desired concentrations.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal with a selected cell and then rupture the membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.
  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.
  • Allow for a 5-second interval between pulses to allow for recovery from inactivation.

4. Data Analysis:

  • Measure the peak inward current at each voltage step.
  • Construct current-voltage (I-V) relationship curves before and after the application of this compound.
  • To determine the IC50, apply increasing concentrations of this compound and measure the peak INa at a fixed voltage (e.g., -30 mV).
  • Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Protocol 2: Action Potential Duration (APD) Measurement

This protocol describes how to measure the effect of this compound on the action potential duration in isolated cardiomyocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes as described in Protocol 1.

2. Solutions:

  • External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier in current-clamp mode.
  • Establish a whole-cell configuration as described in Protocol 1.
  • Elicit action potentials by injecting a short (2-5 ms) suprathreshold depolarizing current pulse at a constant frequency (e.g., 1 Hz).
  • Record stable baseline action potentials for several minutes.
  • Perfuse the cell with increasing concentrations of this compound and record the changes in the action potential waveform.

4. Data Analysis:

  • Measure the following parameters from the recorded action potentials:
  • Resting Membrane Potential (RMP)
  • Action Potential Amplitude (APA)
  • Maximum Upstroke Velocity (Vmax or dV/dtmax)
  • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
  • Compare the parameters before and after the application of this compound to determine its effects.
  • Generate concentration-response curves for the change in APD90.

Visualizations

Zocainone_Mechanism_of_Action This compound This compound Nav15 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav15 Blocks Phase0 Phase 0 Depolarization (Action Potential Upstroke) Nav15->Phase0 Mediates Vmax Decreased Vmax (Slower Conduction) Phase0->Vmax Leads to Arrhythmia Suppression of Arrhythmias Vmax->Arrhythmia Results in Electrophysiology_Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis cluster_3 Interpretation Cell_Isolation Cardiomyocyte Isolation or Cell Line Culture Patch_Clamp Whole-Cell Patch Clamp (Voltage or Current Clamp) Cell_Isolation->Patch_Clamp Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Clamp Drug_Application Baseline Recording followed by This compound Application Patch_Clamp->Drug_Application Data_Analysis Measure Current Amplitudes and Action Potential Parameters Drug_Application->Data_Analysis CR_Curves Generate Concentration- Response Curves (IC50/EC50) Data_Analysis->CR_Curves Interpretation Determine Electrophysiological Profile and Pro-arrhythmic Risk CR_Curves->Interpretation

References

Zocainone: Application Notes and Protocols for Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Zocainone is a Class I antiarrhythmic agent, analogous to procainamide and lidocaine, demonstrating potential for the management of cardiac arrhythmias.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established preclinical cardiac arrhythmia models. The protocols are based on methodologies reported for other Class I antiarrhythmic drugs and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action:

As a Class I antiarrhythmic drug, this compound is predicted to exert its effects primarily by blocking sodium (Na+) channels in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The expected result is a reduction in the re-entry circuits that are often responsible for sustaining tachyarrhythmias.

Signaling Pathway of Class I Antiarrhythmic Drugs

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates Na_channel->Depolarization Inhibited This compound This compound This compound->Na_channel Blocks Na_ion Na_ion->Na_channel Influx AP Action Potential Propagation Depolarization->AP Leads to Arrhythmia Re-entrant Arrhythmia AP->Arrhythmia Can sustain cluster_workflow Aconitine-Induced Arrhythmia Protocol Animal_Prep Anesthetize Rat (e.g., Pentobarbital) ECG Attach ECG Electrodes (Lead II) Animal_Prep->ECG Drug_Admin Administer this compound or Vehicle (IV Bolus) ECG->Drug_Admin Aconitine_Infusion Infuse Aconitine (e.g., 10 µg/kg/min) Drug_Admin->Aconitine_Infusion Monitoring Monitor for Arrhythmias: - Ventricular Premature Beats (VPBs) - Ventricular Tachycardia (VT) - Ventricular Fibrillation (VF) Aconitine_Infusion->Monitoring Endpoint Record Time to Onset of Arrhythmias and Mortality Monitoring->Endpoint cluster_workflow Coronary Ligation Arrhythmia Protocol Anesthesia Anesthetize Dog (e.g., Pentobarbital) Surgery Perform Thoracotomy and Ligate Left Anterior Descending (LAD) Coronary Artery Anesthesia->Surgery Recovery Allow for Recovery and Development of Arrhythmias (e.g., 24-48 hours) Surgery->Recovery ECG_Holter Record Baseline Arrhythmias (Holter Monitor) Recovery->ECG_Holter Drug_Infusion Administer this compound or Vehicle (IV Infusion) ECG_Holter->Drug_Infusion Post_Drug_ECG Record ECG During and After Drug Administration Drug_Infusion->Post_Drug_ECG Analysis Quantify Reduction in Ventricular Ectopy Post_Drug_ECG->Analysis cluster_workflow Langendorff Heart Protocol Heart_Isolation Isolate Heart from Anesthetized Animal (e.g., Rabbit, Guinea Pig) Langendorff_Setup Mount Heart on Langendorff Apparatus and Initiate Retrograde Perfusion Heart_Isolation->Langendorff_Setup Stabilization Allow Heart to Stabilize Langendorff_Setup->Stabilization Baseline_Recording Record Baseline ECG and Monophasic Action Potentials (MAPs) Stabilization->Baseline_Recording Drug_Perfusion Perfuse with this compound-containing Krebs-Henseleit Solution Baseline_Recording->Drug_Perfusion Pacing_Protocol Perform Pacing Protocols (e.g., S1-S2 stimulation) to Measure Refractory Periods Drug_Perfusion->Pacing_Protocol Data_Analysis Analyze Changes in: - Action Potential Duration (APD) - Effective Refractory Period (ERP) - Conduction Velocity Pacing_Protocol->Data_Analysis

References

Techniques for Measuring Zocainone Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zocainone is a novel antiarrhythmic agent, classified as a Class I drug, indicating its primary mechanism of action as a blocker of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action effectively decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[1][2] Similar to other Class I antiarrhythmics like procainamide and lidocaine, this compound is being investigated for its potential in managing and treating ventricular and supraventricular arrhythmias.[1]

These application notes provide detailed protocols for essential in vitro assays to characterize the electrophysiological effects and cytotoxic profile of this compound. The described methods are fundamental for determining the compound's efficacy, potency, and potential cardiac liabilities during preclinical development. The protocols cover the assessment of this compound's impact on cardiac sodium channels, its influence on the cardiac action potential, and its effect on cell viability.

Key In Vitro Efficacy Assays

The in vitro evaluation of this compound's efficacy primarily relies on two key electrophysiological techniques:

  • Patch-Clamp Electrophysiology: This is the gold-standard method for studying ion channel function. It allows for the direct measurement of the effect of this compound on the current flowing through cardiac sodium channels (Nav1.5).

  • Action Potential Duration (APD) Measurement: This assay, often performed on isolated cardiac preparations or single cardiomyocytes, assesses the overall effect of this compound on the shape and duration of the cardiac action potential.

In addition to efficacy, evaluating the safety profile is crucial. Therefore, a standard cytotoxicity assay is also included.

Data Presentation: Efficacy and Safety of this compound (Representative Data)

The following tables summarize representative quantitative data for a hypothetical Class I antiarrhythmic agent with properties similar to this compound, based on published values for lidocaine and procainamide.

Table 1: Inhibition of Cardiac Sodium Channel (Nav1.5) Current by this compound

CompoundHolding Potential (mV)IC50 (µM)Hill SlopeCell Type
This compound (Lidocaine as surrogate)-120~2801.2HEK293
-80~201.1HEK293
This compound (Procainamide as surrogate)-90~1001.0CHO
Flecainide (Class Ic Control)-955.5 ± 0.81.3HEK293
Mexiletine (Class Ib Control)-9547.0 ± 5.41.1HEK293

Data for surrogate compounds and controls are sourced from published literature.[3][4][5]

Table 2: Effect of this compound on Cardiac Action Potential Duration (APD) in Ventricular Myocytes

CompoundConcentration (µM)APD50 (% Change from Baseline)APD90 (% Change from Baseline)Vmax (% Decrease from Baseline)
This compound (Procainamide as surrogate)100+15%+25%-30%
300+35%+50%-55%
This compound (Lidocaine as surrogate)10+5%+8%-15%
30+12%+18%-35%

Representative data based on the known effects of Class I antiarrhythmics.[6][7]

Table 3: Cytotoxicity of this compound in a Cardiomyocyte Cell Line (e.g., AC16)

CompoundIncubation Time (hours)CC50 (µM)Assay Type
This compound24> 100MTT Assay
4885MTT Assay
Doxorubicin (Positive Control)241.5MTT Assay

CC50 (50% cytotoxic concentration) values are hypothetical and should be determined experimentally.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Analysis of this compound's Effect on Nav1.5 Channels

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human cardiac sodium channels (Nav1.5) expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human Nav1.5

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Cell Preparation: Plate HEK293-Nav1.5 cells onto glass coverslips 24-48 hours before the experiment. Cells should be at 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the micropipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -120 mV.

  • Voltage Protocol:

    • To elicit Nav1.5 currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 1 Hz).

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100, 300 µM) diluted in the external solution.

    • Allow 3-5 minutes for each concentration to equilibrate.

  • Data Analysis:

    • Measure the peak inward sodium current at each voltage step for each this compound concentration.

    • Normalize the peak current at each concentration to the baseline (control) current.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Workflow prep Cell & Pipette Preparation record Establish Whole-Cell Recording prep->record protocol Apply Voltage Protocol (Baseline) record->protocol drug Perfuse with This compound protocol->drug analyze Measure Peak Current & Analyze Data drug->analyze ic50 Determine IC50 analyze->ic50

Patch-Clamp Experimental Workflow

Protocol: Measurement of Action Potential Duration in Isolated Cardiomyocytes

Objective: To evaluate the effect of this compound on the action potential duration (APD) and maximum upstroke velocity (Vmax) of isolated adult ventricular cardiomyocytes.

Materials:

  • Isolated adult ventricular cardiomyocytes (e.g., from rabbit or guinea pig)

  • Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Current-clamp amplifier and data acquisition system

  • Glass microelectrodes (10-20 MΩ) filled with 3 M KCl

Methodology:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize in Tyrode's solution.

  • Recording:

    • Place a small volume of the cell suspension in a recording chamber on an inverted microscope.

    • Using a micromanipulator, carefully impale a single, rod-shaped cardiomyocyte with a sharp microelectrode.

    • Switch the amplifier to current-clamp mode and allow the resting membrane potential to stabilize.

  • Action Potential Elicitation:

    • Inject short (2-5 ms) suprathreshold depolarizing current pulses through the recording electrode to elicit action potentials at a steady-state pacing frequency (e.g., 1 Hz).

  • Drug Application:

    • Record a stable baseline of 10-20 consecutive action potentials.

    • Perfuse the chamber with Tyrode's solution containing a known concentration of this compound.

    • After a 5-10 minute equilibration period, record another series of action potentials.

    • Repeat for a range of this compound concentrations.

  • Data Analysis:

    • Measure the following parameters from the recorded action potentials:

      • Resting Membrane Potential (RMP)

      • Action Potential Amplitude (APA)

      • Maximum Upstroke Velocity (Vmax), calculated as the first derivative of the action potential upstroke (dV/dt)max.

      • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).

    • Calculate the percentage change in each parameter from baseline for each this compound concentration.

cluster_pathway This compound's Effect on Cardiac Action Potential This compound This compound Nav15 Nav1.5 Channel This compound->Nav15 Blocks Repol Delayed Repolarization (K+ Channel Effect) This compound->Repol Potential secondary effect Na_Influx Na+ Influx (Phase 0) Vmax Decreased Vmax (Slower Conduction) Na_Influx->Vmax APD Prolonged APD Repol->APD

Signaling Pathway of this compound Action

Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound on a cardiomyocyte cell line.

Materials:

  • Cardiomyocyte cell line (e.g., AC16 or H9c2)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % viability against the log of this compound concentration and determine the CC50 value.

cluster_logic MTT Assay Logic start Seed Cells treat Treat with this compound start->treat incubate Incubate (24/48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Viable Cells Metabolize MTT to Formazan add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze_viability Calculate % Viability read->analyze_viability

Logical Flow of the MTT Cytotoxicity Assay

References

Application Notes and Protocols for Preclinical Evaluation of Zocainone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Zocainone" is limited and conflicting in publicly available scientific literature. Some sources classify it as a Class I antiarrhythmic agent, a derivative of procainamide and lidocaine, suggesting its mechanism of action involves sodium channel blockade.[1][2] Other resources appear to conflate "this compound" with "Zopiclone," a hypnotic agent acting on GABA-A receptors.[3] The following application notes and protocols are based on the purported classification of this compound as a Class I antiarrhythmic and are intended as a general framework. Researchers should verify the identity and mechanism of action of their specific test article and conduct thorough dose-ranging studies.

Introduction

This compound is described as an experimental small molecule drug, classified as a Class I antiarrhythmic agent.[1] Its structure suggests it is a derivative of procainamide and lidocaine, which act by blocking sodium channels in neuronal and cardiac tissues.[1][2][4] This action inhibits the initiation and conduction of nerve impulses and can stabilize cardiac cell membranes.[2][4] These application notes provide generalized protocols for the preclinical evaluation of this compound in animal models, focusing on dosage considerations and experimental workflows.

Data Presentation: Dosage and Administration

Due to the absence of specific preclinical data for this compound, the following table provides a template for summarizing data from dose-ranging and efficacy studies. Researchers should populate this table with their own experimental data.

Animal Model Route of Administration Dose (mg/kg) Vehicle Observations/Effects Reference (Internal Study ID)
MouseIntravenous (IV)e.g., 1, 5, 10e.g., Salinee.g., Onset of anesthesia, duration, adverse eventse.g., ZOC-M-IV-001
RatIntraperitoneal (IP)e.g., 5, 10, 20e.g., 0.5% CMCe.g., Change in heart rate, ECG parameterse.g., ZOC-R-IP-001
RabbitSubcutaneous (SC)e.g., 2, 5, 10e.g., PEG400e.g., Local tissue reaction, systemic effectse.g., ZOC-Rb-SC-001
DogOral (PO)e.g., 10, 20, 50e.g., Gelatin capsulee.g., Bioavailability, plasma concentratione.g., ZOC-D-PO-001

Note: The selection of doses should be based on acute toxicity studies.[5] It is common to use at least three doses (low, medium, and high) to demonstrate a dose-dependent effect.[5] The volume of administration should be calculated carefully for each animal and adhere to institutional guidelines.[6][7][8]

Experimental Protocols

The following are generalized protocols for the administration of a test compound like this compound in preclinical animal studies. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). [6]

Preparation of Dosing Solutions

The solubility of the test compound will dictate the appropriate vehicle. For water-insoluble compounds, suspensions can be prepared using agents like 0.5% w/v carboxymethylcellulose (CMC) in sterile water or saline.[5] For parenteral administration, solutions must be sterile.[5]

Protocol for 0.5% CMC Suspension:

  • Weigh the required amount of CMC.

  • Slowly add the CMC to the sterile vehicle (e.g., saline) while continuously stirring to avoid clumping.

  • Once the CMC is fully dissolved, weigh the required amount of this compound and add it to the vehicle.

  • Vortex or sonicate the suspension to ensure homogeneity before each administration.

Routes of Administration

The choice of administration route depends on the experimental objective and the physicochemical properties of the compound.

  • Intravenous (IV): For rapid systemic exposure. Administer as a bolus or infusion.[9] The maximum bolus volume is typically 1 ml/kg.[6]

  • Intraperitoneal (IP): A common route for systemic administration in rodents. Care must be taken to avoid injection into organs.[10]

  • Subcutaneous (SC): For slower, sustained absorption.[9]

  • Oral (PO): Typically administered via gavage. The volume should not exceed 5 ml/kg in species that cannot vomit, such as mice.[6]

Animal Monitoring

Animals should be closely monitored during and after administration for any adverse effects.[11] For anesthetic or arrhythmic studies, physiological parameters such as heart rate, respiratory rate, and body temperature should be monitored.[10] For survival studies, animals should be monitored until they have fully recovered.[11]

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate a general experimental workflow for preclinical evaluation and the putative signaling pathway for a Class I antiarrhythmic agent.

experimental_workflow start Start: Hypothesis (this compound has antiarrhythmic effects) dose_prep Dose Formulation (Vehicle selection, concentration) start->dose_prep animal_model Animal Model Selection (e.g., Rat, Rabbit) dose_prep->animal_model iacuc IACUC Protocol Approval animal_model->iacuc admin Drug Administration (IV, IP, PO, SC) iacuc->admin monitoring Physiological Monitoring (ECG, Blood Pressure) admin->monitoring data_collection Data Collection (Pharmacokinetics, Pharmacodynamics) monitoring->data_collection analysis Data Analysis data_collection->analysis end Conclusion: Efficacy and Safety Profile analysis->end

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

signaling_pathway This compound This compound na_channel Voltage-Gated Sodium Channel (Nav1.5) This compound->na_channel Blocks na_influx Reduced Sodium Influx na_channel->na_influx Inhibition of depolarization Slower Phase 0 Depolarization na_influx->depolarization conduction Decreased Conduction Velocity depolarization->conduction arrhythmia Suppression of Arrhythmias conduction->arrhythmia Leads to

Caption: Putative signaling pathway for this compound as a Class I antiarrhythmic.

References

Application Note: Quantification of Zocainone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zocainone in human plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

This compound is an experimental small molecule drug, identified as a class I antiarrhythmic agent.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, offering the high sensitivity and selectivity required for bioanalytical applications.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm EVO C18 100 Å, 100 x 4.6 mm or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see chromatographic conditions) and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 90
    2.0 90
    2.1 10

    | 3.0 | 10 |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The MRM transitions for this compound and the internal standard were optimized by direct infusion.

  • Ion Source: ESI Positive

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V)
    This compound 354.2 182.1 100 25

    | this compound-d5 | 359.2 | 187.1 | 100 | 25 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[2][3]

Linearity: The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (Lower Limit of Quantification), LQC (Low Quality Control), MQC (Medium Quality Control), and HQC (High Quality Control). The results are summarized in Table 1.

Table 1: Precision and Accuracy Data for this compound Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.18.5105.29.8103.5
LQC0.36.298.77.5101.2
MQC504.8102.15.999.8
HQC1503.597.94.7100.5

Recovery: The extraction recovery of this compound from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Table 2: Extraction Recovery of this compound

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC0.392.5
MQC5095.1
HQC15093.8

Stability: this compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw (3 cycles), and long-term storage at -80°C (30 days).

Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma is Add Internal Standard (this compound-d5) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound quantification in plasma.

G Representative Dopamine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cocaine Cocaine/Zocainone Analog d1_receptor D1 Receptor cocaine->d1_receptor Activates d3_receptor D3 Receptor cocaine->d3_receptor Inhibits g_protein G Protein d1_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka erk_pathway ERK Signaling Pathway pka->erk_pathway creb CREB pka->creb erk_pathway->creb gene_expression Gene Expression (e.g., c-Fos) creb->gene_expression

Caption: Dopamine receptor signaling pathway.[4]

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been validated and meets the requirements for bioanalytical applications, making it a valuable tool for pharmacokinetic studies of this compound.

References

Zocainone: Application Notes and Protocols for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zocainone is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action as a sodium channel blocker.[1] Structurally, it is a derivative of procainamide and lidocaine, suggesting it shares key pharmacological properties with these well-characterized ion channel modulators.[1] Although specific research data on this compound is limited in publicly available literature, its lineage provides a strong basis for its use as a tool compound in the investigation of voltage-gated sodium channels, particularly in the context of cardiac electrophysiology and neurology.

These application notes provide a comprehensive guide for utilizing this compound in ion channel research. Due to the limited direct experimental data on this compound, the quantitative data and protocols presented here are based on the well-established profiles of its parent compounds, lidocaine and procainamide. These should serve as a starting point for empirical validation of this compound's specific properties.

Mechanism of Action

As a Class I antiarrhythmic, this compound is expected to exert its effects by blocking the fast inward sodium current (INa) in excitable cells, such as cardiomyocytes and neurons.[2][3][4] This action is achieved by binding to the voltage-gated sodium channels (Nav), thereby reducing the rate and magnitude of depolarization of the action potential.[5][6]

The blockade of sodium channels by Class I agents is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.[7][8] Like lidocaine, this compound is anticipated to exhibit a higher affinity for the open and inactivated states, leading to a "use-dependent" or "phasic" block.[7][8][9] This property makes it particularly effective at higher frequencies of channel activation, such as during tachycardia.

Quantitative Data (Based on Analogous Compounds)

The following tables summarize key quantitative parameters for lidocaine and procainamide, which can be used as estimates for designing experiments with this compound.

Table 1: Inhibitory Concentrations (IC50) for Nav1.5 Channels

CompoundIC50 (µM)Holding PotentialCell TypeReference
Lidocaine~10DepolarizedRabbit Purkinje fibers[7]
Lidocaine>300HyperpolarizedRabbit Purkinje fibers[7]
LidocaineVaries with holding potentialHEK293 expressing hNav1.5[10]
Mexiletine47.0 ± 5.4-120 mVHEK293 expressing hNav1.5[11]
Flecainide5.5 ± 0.8-120 mVHEK293 expressing hNav1.5[11]

Table 2: Electrophysiological Effects on Cardiac Action Potential

ParameterEffect of LidocaineEffect of Procainamide
Phase 0 DepolarizationDecrease in VmaxDecrease in Vmax[3]
Action Potential Duration (APD)ShortensProlongs[4]
Effective Refractory Period (ERP)IncreasesIncreases[6]
Conduction VelocitySlowsSlows[2][3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Nav1.5 Blockade

Objective: To determine the IC50 and state-dependence of this compound's block of the cardiac sodium channel, Nav1.5.

Materials:

  • HEK293 cells stably expressing hNav1.5

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Culture HEK293-hNav1.5 cells to 60-80% confluency.

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Maintain a holding potential of -120 mV to ensure most channels are in the resting state.

  • To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

  • At each concentration, record the peak sodium current.

  • To assess state-dependence:

    • Resting State: Measure block at a hyperpolarized holding potential (-120 mV).

    • Inactivated State: Depolarize the holding potential to -70 mV to induce inactivation and then apply the test pulse.

    • Use-Dependence: Apply a train of depolarizing pulses (e.g., 10 Hz) and measure the reduction in current with successive pulses.

  • Wash out the compound with the external solution to check for reversibility.

  • Analyze the data to determine the IC50 by fitting the concentration-response data to the Hill equation.

Protocol 2: Radioligand Binding Assay for Nav Channel Affinity

Objective: To determine the binding affinity (Ki) of this compound for the sodium channel.

Materials:

  • Membrane preparations from cells expressing the target Nav channel (e.g., Nav1.5)

  • Radioligand specific for the sodium channel binding site (e.g., [3H]batrachotoxin or [3H]saxitoxin)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1% BSA)

  • This compound stock solution

  • Non-specific binding control (e.g., a high concentration of an unlabeled competitor)

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microcentrifuge tube, combine the cell membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the unlabeled competitor (for non-specific binding), or a concentration of this compound.

  • Incubate the mixture at a specified temperature and time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki of this compound by analyzing the competition binding data using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Nav_channel Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ Nav_channel->Na_ion_in This compound This compound This compound->Nav_channel Blocks Na_ion_out Na+ Na_ion_out->Nav_channel Influx Depolarization Phase 0 Depolarization of Action Potential Na_ion_in->Depolarization Initiates Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp start_ephys Cell Preparation (HEK293-Nav1.5) patch Establish Whole-Cell Configuration start_ephys->patch baseline Record Baseline Sodium Current patch->baseline compound_app Apply this compound (Increasing Concentrations) baseline->compound_app record_block Record Blocked Current compound_app->record_block washout Washout record_block->washout analysis_ephys Data Analysis (IC50, State-Dependence) washout->analysis_ephys Logical_Relationship This compound This compound ClassI Class I Antiarrhythmic This compound->ClassI NaBlock Sodium Channel Blockade ClassI->NaBlock DecreaseVmax Decreased Vmax of Action Potential Phase 0 NaBlock->DecreaseVmax IncreasedERP Increased Effective Refractory Period NaBlock->IncreasedERP SlowedConduction Slowed Conduction Velocity DecreaseVmax->SlowedConduction AntiarrhythmicEffect Antiarrhythmic Effect SlowedConduction->AntiarrhythmicEffect IncreasedERP->AntiarrhythmicEffect

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Zocainone, a Putative Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is limited publicly available information on high-throughput screening (HTS) assays specifically for Zocainone. As this compound is classified as a Class I antiarrhythmic and a derivative of lidocaine and procainamide, this document provides representative application notes and protocols for HTS assays commonly used for sodium channel blockers.[1] These protocols are intended to serve as a guide for the development of specific assays for this compound or similar compounds.

Introduction

This compound is a small molecule drug identified as a Class I antiarrhythmic agent, suggesting its mechanism of action involves the blockade of voltage-gated sodium channels.[1] These channels are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes and neurons.[2] Dysregulation of sodium channel function is implicated in various pathological conditions, including cardiac arrhythmias, epilepsy, and chronic pain.[2] Therefore, identifying and characterizing novel sodium channel blockers is a key objective in drug discovery.[2]

High-throughput screening (HTS) is an essential tool in this process, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[3][4] This document outlines two primary HTS methodologies applicable to the study of this compound and other putative sodium channel blockers: a fluorescence-based membrane potential assay and an automated electrophysiology assay.

Signaling Pathway: Mechanism of Action of Sodium Channel Blockers

Voltage-gated sodium channels cycle through resting, open, and inactivated states to control the influx of sodium ions that depolarize the cell membrane. Class I antiarrhythmics like this compound are expected to bind to the sodium channel pore, physically occluding it and preventing ion passage. This blockade is often state-dependent, with higher affinity for the open or inactivated states of the channel.[5] This preferential binding to more active channels allows for targeted modulation of pathologically over-excited tissues.[5] The overall effect is a decrease in the rate and magnitude of the initial phase of the cardiac action potential, thereby suppressing arrhythmias.

Sodium_Channel_Blockade cluster_membrane Cell Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Space Intracellular Intracellular Space Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Na_in Open->Na_in Inactivated->Resting Repolarization This compound This compound This compound->Open Blockade This compound->Inactivated Blockade Na_out Na_out->Open Na+ influx

Caption: State-dependent blockade of voltage-gated sodium channels by this compound.

High-Throughput Screening Workflow

A typical HTS campaign for a sodium channel blocker like this compound involves a primary screen to identify "hits," followed by secondary and tertiary assays for hit confirmation and characterization. The initial primary screen often utilizes a fluorescence-based assay due to its high throughput and lower cost.[6][7][8] Promising hits are then subjected to more detailed analysis using automated electrophysiology to confirm their mechanism of action and determine their potency and selectivity.[3][9]

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary Lead Optimization Compound_Library Compound Library (>100,000 compounds) Primary_Assay Fluorescence-Based Membrane Potential Assay Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification (% Inhibition > 50%) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Automated Electrophysiology (Confirmation of Na+ Channel Blockade) Dose_Response->Hit_Confirmation Selectivity_Profiling Selectivity Profiling (Other Ion Channels) Hit_Confirmation->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate Selection

Caption: A typical high-throughput screening cascade for a sodium channel blocker.

Application Note 1: Fluorescence-Based Membrane Potential Assay

Principle

This assay provides an indirect measure of sodium channel activity by detecting changes in cell membrane potential.[8] Cells expressing the target sodium channel (e.g., Nav1.5 for cardiac applications) are loaded with a voltage-sensitive fluorescent dye. In a resting state, the dye exhibits a certain level of fluorescence. When the sodium channels are opened by a chemical activator, the influx of positive sodium ions causes membrane depolarization. This change in membrane potential alters the fluorescence of the dye. A sodium channel blocker like this compound will prevent this depolarization, resulting in a stable fluorescence signal. The assay is typically performed in 384- or 1536-well plates for high throughput.[3]

Experimental Protocol
  • Cell Culture:

    • Culture HEK-293 cells stably expressing the human Nav1.5 sodium channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.

    • Remove the cell culture medium and add 20 µL of the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare a dilution series of this compound and control compounds (e.g., lidocaine as a positive control, DMSO as a negative control) in an appropriate assay buffer.

    • Using an automated liquid handler, add 10 µL of the compound solutions to the wells.

    • Incubate for 15 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, PHERAstar).

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of a sodium channel activator (e.g., veratridine) to all wells simultaneously using the instrument's integrated pipettor.

    • Immediately begin recording the fluorescence signal every second for a total of 120 seconds.

Data Presentation
CompoundConcentration (µM)Peak Fluorescence (RFU)% Inhibition
DMSO (Vehicle)0.1%55,0000
Lidocaine1012,00085
This compound 0.148,00015
This compound 125,00058
This compound 1011,50086
This compound 10010,00090

Data are representative. RFU = Relative Fluorescence Units.

Application Note 2: Automated Patch Clamp Electrophysiology Assay

Principle

Automated patch clamp (APC) provides a direct measure of ion channel currents and is considered a gold-standard for ion channel drug discovery.[9] This technique allows for the high-throughput recording of ionic currents from whole cells in response to voltage changes. For sodium channels, a voltage protocol is applied to elicit channel opening, and the resulting sodium current is measured. The effect of a compound like this compound is quantified by the reduction in this current. Modern APC platforms can perform these measurements in 384-well format, enabling the testing of thousands of compounds per day.[10]

Experimental Protocol
  • Cell Preparation:

    • Harvest HEK-293 cells expressing Nav1.5 using a gentle, non-enzymatic cell dissociation solution.

    • Wash the cells and resuspend them in an extracellular solution at a concentration of 2 x 10^6 cells/mL.

  • Instrument Setup:

    • Prime the APC instrument (e.g., Sophion Qube, Nanion SyncroPatch) with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and compound plates onto the instrument deck.

  • Electrophysiological Recording:

    • The instrument will automatically capture individual cells and form giga-ohm seals.

    • Apply a voltage protocol to measure sodium currents. A typical protocol involves holding the cell at -120 mV and then depolarizing to 0 mV to elicit the peak sodium current.

    • Establish a stable baseline current recording.

  • Compound Application and Measurement:

    • Apply a pre-compound control solution (vehicle) followed by increasing concentrations of this compound.

    • After each compound application, apply the voltage protocol and record the resulting sodium current.

    • A positive control such as lidocaine should be included in each run.

Data Presentation
CompoundConcentration (µM)Peak Current (pA)% BlockadeIC50 (µM)
Vehicle--25000-
Lidocaine1-2050188.5
Lidocaine10-110056
Lidocaine100-30088
This compound 0.1-2200122.3
This compound 1-150040
This compound 10-45082
This compound 100-15094

Data are representative. pA = picoamperes.

Conclusion

The described HTS assays provide a robust framework for the discovery and characterization of sodium channel blockers like this compound. The fluorescence-based membrane potential assay is well-suited for primary screening of large compound libraries, while automated patch clamp electrophysiology offers a higher-resolution method for hit confirmation and detailed mechanistic studies. By employing these complementary techniques, researchers can efficiently identify and advance promising new candidates for the treatment of sodium channel-related disorders.

References

Application Notes and Protocols: Zocainone Administration in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the administration of Zocainone in rodent models of neuropathic pain is limited. This compound is classified as a class I antiarrhythmic agent.[1] This document, therefore, provides a generalized framework and detailed protocols based on studies of a closely related compound, Procaine , a local anesthetic that has been investigated in neuropathic pain models.[2][3] The protocols and pathways described below are based on established methodologies in the field and a study on Procaine's effect on the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway in a rat model of neuropathic pain.[2][3] Researchers interested in this compound should adapt these protocols and validate them for their specific compound.

Introduction

Neuropathic pain, a debilitating condition resulting from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[4][5] Animal models are crucial for understanding the pathophysiology of neuropathic pain and for the preclinical evaluation of novel analgesics.[6] This document outlines protocols for inducing a rodent model of neuropathic pain and for assessing the analgesic potential of a test compound, using Procaine as a working example due to the lack of specific data for this compound.

Rodent Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used model to induce neuropathic pain in rats, characterized by persistent mechanical allodynia and thermal hyperalgesia.[2][7]

Experimental Protocol: CCI Surgery

Materials:

  • Sprague-Dawley rats (180-210 g)[2]

  • Anesthetic (e.g., Pentobarbital sodium, 40 mg/kg, intraperitoneal injection)[2]

  • Surgical instruments (scalpel, scissors, forceps)

  • 4-0 silk sutures

  • Warming pad

  • Sterile saline

Procedure:

  • Anesthetize the rat using an intraperitoneal injection of pentobarbital sodium.[2] Ensure a surgical level of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.

  • Shave and sterilize the skin over the lateral aspect of the thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (4-0 silk suture) around the nerve with about 1 mm spacing between each.[2]

  • The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb, indicating slight compression without arresting epineural blood flow.[2]

  • Suture the muscle layer and close the skin incision.

  • For the sham surgery group, expose the sciatic nerve as described but do not apply the ligatures.[2]

  • Allow the rats to recover on a warming pad in a quiet environment.[2]

Compound Administration Protocol (Based on Procaine Study)

This protocol describes intrathecal administration, a common route for delivering drugs directly to the spinal cord to assess their effects on pain processing.

Experimental Protocol: Intrathecal Injection

Materials:

  • Test compound (e.g., Procaine solution)

  • Hamilton syringe with a 30-gauge needle

  • Anesthesia (as required for restraint)

Procedure:

  • For administration, gently restrain the rat.

  • Identify the intervertebral space between the L5 and L6 vertebrae.

  • Carefully insert the needle of the Hamilton syringe into the subarachnoid space. A characteristic tail-flick is often observed upon successful entry.

  • Slowly inject the test compound solution.

  • The study on Procaine involved pretreatment before the CCI surgery.[2][3] The timing of administration (pre- or post-injury) will depend on the study's objective (prophylactic vs. therapeutic effect).

Behavioral Assays for Pain Assessment

Behavioral tests are essential for quantifying pain-like behaviors in rodent models.[8]

Mechanical Allodynia Assessment (Von Frey Test)

Protocol:

  • Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending force to the mid-plantar surface of the hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Determine the paw withdrawal threshold (PWT) in grams, which is the lowest force that elicits a response.

Thermal Hyperalgesia Assessment (Hargreaves Test)

Protocol:

  • Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

  • A radiant heat source is focused onto the plantar surface of the hind paw.

  • Record the time it takes for the rat to withdraw its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

Cold Allodynia Assessment (Acetone Test)

Protocol:

  • Place the rat on a wire mesh platform.

  • Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.[9]

  • Observe the rat's response, such as paw withdrawal, flinching, or licking, and record the duration or frequency of the response.

Quantitative Data Summary

The following table summarizes the key findings from the study on Procaine in a CCI rat model, demonstrating its analgesic effects.[3]

Behavioral TestSham Group (Control)CCI Group (Vehicle)CCI Group + ProcaineOutcome
Mechanical Threshold (g) HighSignificantly LowerSignificantly HigherProcaine pretreatment significantly increased the paw withdrawal threshold in CCI rats.[3]
Thermal Latency (s) HighSignificantly LowerSignificantly HigherProcaine pretreatment significantly increased the paw withdrawal latency in response to heat.[3]
Cold Allodynia Response MinimalExaggeratedReducedProcaine pretreatment reduced the pain-like behaviors in response to cold stimulation.[3]
p-JAK2 Protein Level BaselineUpregulatedDownregulatedProcaine inhibited the CCI-induced increase in phosphorylated JAK2 in the spinal cord.[3]
p-STAT3 Protein Level BaselineUpregulatedDownregulatedProcaine inhibited the CCI-induced increase in phosphorylated STAT3 in the spinal cord.[3]

Note: This table is a qualitative summary based on the reported findings. "High," "Low," "Upregulated," etc., represent the relative changes described in the study.[3]

Visualizations: Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for Procaine in Neuropathic Pain

The study by Chen et al. (2019) suggests that Procaine may attenuate neuropathic pain by inhibiting the JAK2/STAT3 signaling pathway in the spinal cord.[2][3] Nerve injury leads to the activation (phosphorylation) of JAK2, which in turn phosphorylates STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in inflammation and neuronal sensitization, contributing to the maintenance of neuropathic pain. Procaine appears to interrupt this cascade.[2][3]

G cluster_0 Proposed Procaine Mechanism of Action Nerve Injury (CCI) Nerve Injury (CCI) JAK2 Activation (p-JAK2) JAK2 Activation (p-JAK2) Nerve Injury (CCI)->JAK2 Activation (p-JAK2) STAT3 Activation (p-STAT3) STAT3 Activation (p-STAT3) JAK2 Activation (p-JAK2)->STAT3 Activation (p-STAT3) Gene Transcription Gene Transcription STAT3 Activation (p-STAT3)->Gene Transcription Neuronal Sensitization Neuronal Sensitization Gene Transcription->Neuronal Sensitization Neuropathic Pain Neuropathic Pain Neuronal Sensitization->Neuropathic Pain Procaine Procaine Procaine->JAK2 Activation (p-JAK2) Inhibits

Caption: Proposed mechanism of Procaine in neuropathic pain via inhibition of the JAK2/STAT3 pathway.

Experimental Workflow for Assessing a Test Compound

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like Procaine or this compound in a rodent model of neuropathic pain.

G cluster_workflow Experimental Workflow A Animal Acclimation (Sprague-Dawley Rats) B Baseline Behavioral Testing (Von Frey, Hargreaves) A->B C Group Assignment (Sham, CCI-Vehicle, CCI-Drug) B->C D Drug Administration (e.g., Intrathecal Procaine) C->D Drug/Vehicle Groups E Neuropathic Pain Induction (CCI Surgery) D->E F Post-operative Care & Recovery E->F G Post-operative Behavioral Testing (e.g., Days 3, 7, 14, 21) F->G H Tissue Collection (Spinal Cord) G->H At study endpoint I Molecular Analysis (e.g., Western Blot for p-JAK2/p-STAT3) H->I

Caption: General experimental workflow for preclinical neuropathic pain studies.

Conclusion

While direct evidence for this compound in neuropathic pain models is currently lacking, the protocols and pathways outlined here for the related compound Procaine provide a robust starting point for investigation. Researchers should meticulously adapt and validate these methods for this compound, paying close attention to dosing, administration route, and potential off-target effects. The use of established models like CCI, coupled with quantitative behavioral and molecular analyses, is critical for elucidating the potential therapeutic value of new compounds in treating neuropathic pain.

References

Troubleshooting & Optimization

Troubleshooting Zocainone precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zocainone. The information provided is based on general principles for weakly basic compounds, as specific experimental data for this compound is limited.

Frequently Asked Questions (FAQs) - Troubleshooting this compound Precipitation

Q1: My this compound solution, which was initially clear, has become cloudy and formed a precipitate. What is the likely cause?

A1: Precipitation of this compound, a weakly basic drug, in an aqueous solution is most commonly triggered by a change in pH.[1] As a derivative of procainamide and lidocaine, this compound's solubility is expected to be highly dependent on the pH of the solution.[2][3] Weakly basic drugs are more soluble in acidic conditions (lower pH) where they exist in their ionized, water-soluble form.[4] If the pH of your solution increases, this compound can convert to its less soluble, non-ionized (free base) form, leading to precipitation.[5] This can happen due to the addition of a basic solution, absorption of atmospheric CO2, or leaching of basic components from container materials.

Q2: I am trying to dissolve this compound directly in a neutral buffer (e.g., PBS pH 7.4) and it is not dissolving well or is precipitating. Why is this happening?

A2: this compound, like many weakly basic drugs, is expected to have low intrinsic solubility in neutral or alkaline aqueous media.[6] At neutral pH, a significant portion of the drug will be in its non-ionized, less soluble form.[7] To achieve a higher concentration in solution, it is often necessary to first dissolve the compound in a slightly acidic solution (pH < pKa) to ensure it is fully protonated and ionized.[2]

Q3: How can I prevent this compound from precipitating out of my aqueous solution?

A3: To prevent precipitation, you can try the following strategies:

  • pH Control: Maintain the pH of the solution well below the pKa of this compound. This keeps the drug in its protonated, soluble state. Using a suitable buffer system is crucial for maintaining a stable pH.[3]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of the non-ionized form of the drug.[8][][10] This reduces the polarity of the solvent system, making it more favorable for the hydrophobic drug molecules.[11]

  • Temperature Control: While the effect of temperature can vary, for most endothermic dissolutions, a slight increase in temperature can enhance solubility.[12] However, this should be tested empirically, as some compounds can precipitate at higher temperatures.

  • Avoid High Concentrations: Working with concentrations below the saturation point of this compound at the specific pH and temperature of your experiment will prevent precipitation.

Q4: I am using a stock solution of this compound in an organic solvent (like DMSO) and diluting it into an aqueous buffer, but I see immediate precipitation. What should I do?

A4: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in the final aqueous medium. The rapid change in solvent environment causes the drug to crash out of solution. To mitigate this:

  • Reduce the final concentration: The most straightforward solution is to dilute the stock solution further into the aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental design allows, increasing the proportion of the organic co-solvent in the final solution can help maintain solubility.[]

  • Use a step-wise dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Consider pH of the aqueous buffer: Ensure the pH of the destination buffer is acidic enough to promote the ionization and solubility of this compound.[2]

Physicochemical Properties of this compound (Hypothetical Data)

PropertyHypothetical ValueSignificance
Molecular FormulaC₂₂H₂₇NO₃[13]Defines the elemental composition.
Molecular Weight353.5 g/mol [13]Important for molar concentration calculations.
pKa (of the tertiary amine)8.0 - 9.0The pH at which 50% of the drug is ionized. Crucial for predicting pH-dependent solubility.[14]
LogP3.5 - 4.5Indicates the lipophilicity of the drug. Higher LogP often correlates with lower aqueous solubility.[15]
Aqueous Solubility (pH 7.4)< 0.1 mg/mLExpected low solubility in neutral pH.[5]
Aqueous Solubility (pH 5.0)> 10 mg/mLExpected higher solubility in acidic pH.[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.[16][17]

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).[18]

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial. The solid should be visible to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20][21]

  • Calculation: The measured concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that exhibits a spectral shift upon ionization.[14]

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or a small amount of 0.1 M HCl).

  • Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant aliquot of the this compound stock solution to each buffer to achieve the same final drug concentration in all samples.

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[22]

Visualizations

Troubleshooting this compound Precipitation

The following diagram outlines a logical workflow for troubleshooting precipitation issues encountered during experiments with this compound.

G start Precipitation Observed check_ph Check pH of Solution start->check_ph ph_low Is pH < pKa? check_ph->ph_low check_conc Check Concentration ph_low->check_conc Yes sol_adjust_ph Action: Lower pH with Acid/Buffer ph_low->sol_adjust_ph No conc_low Is Conc < Solubility Limit? check_conc->conc_low check_solvent Check Solvent System conc_low->check_solvent Yes sol_reduce_conc Action: Reduce Concentration conc_low->sol_reduce_conc No solvent_ok Is Co-solvent Present? check_solvent->solvent_ok sol_add_cosolvent Action: Add Co-solvent (e.g., EtOH, PEG) solvent_ok->sol_add_cosolvent No sol_reconsider Re-evaluate Experiment: - Temperature - Other Excipients solvent_ok->sol_reconsider Yes

Caption: Troubleshooting workflow for this compound precipitation.

pH-Dependent Solubility of a Weakly Basic Drug

This diagram illustrates the relationship between pH, the ionization state of a weakly basic drug like this compound, and its resulting aqueous solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) a Predominantly Ionized Form (BH⁺) b High Aqueous Solubility a->b Results in pka pH = pKa a->pka pH increases c Predominantly Non-ionized Form (B, Free Base) d Low Aqueous Solubility (Precipitation Risk) c->d Results in pka->c pH increases

Caption: pH effect on the solubility of a weakly basic drug.

References

Technical Support Center: Optimizing Zocainone Concentration for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Zocainone concentration for patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is classified as a Class I antiarrhythmic agent.[1] It is a derivative of procainamide and lidocaine, which strongly suggests that its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[1] Class I antiarrhythmics bind to the sodium channel pore, inhibiting the influx of sodium ions that is necessary for the initiation and propagation of action potentials in excitable cells like cardiomyocytes and neurons.[2][3][4]

Q2: What is a typical starting concentration range for this compound in patch-clamp experiments?

Q3: How does the state of the sodium channel affect this compound's potency?

A3: The potency of Class I antiarrhythmics is highly dependent on the conformational state of the sodium channel (resting, open, or inactivated).[9][10] These drugs typically exhibit a higher affinity for the open and inactivated states of the channel.[9] This "use-dependent" or "phasic" block means that the inhibitory effect of this compound is likely to be more pronounced in cells that are rapidly firing or have a more depolarized resting membrane potential, as a larger proportion of sodium channels will be in the open or inactivated state.[9][11]

Q4: Are there any known off-target effects of this compound that I should be aware of?

A4: While specific off-target screening data for this compound is not publicly available, it is important to consider that Class I antiarrhythmics can affect other ion channels. For instance, lidocaine has been shown to block ATP-sensitive potassium channels (KATP) with an IC50 of 43 µmol/L.[5] Procainamide also exhibits some potassium channel blocking activity.[3] Therefore, it is advisable to consider potential effects on other channels, particularly potassium and calcium channels, and to perform control experiments to validate the specificity of this compound's action in your system.

Troubleshooting Guide

Issue 1: No observable effect of this compound on sodium currents.

  • Question: I am applying this compound, but I don't see any reduction in my sodium current. What could be the problem?

  • Answer: There are several potential reasons for this:

    • Concentration is too low: The effective concentration of this compound may be higher for your specific cell type or the particular sodium channel isoform you are studying. We recommend performing a dose-response curve, starting from a low concentration (e.g., 1 µM) and progressively increasing it up to 100 µM or higher, if necessary.

    • Poor drug stability or solubility: Ensure that your this compound stock solution is properly prepared and stored. If solubility is an issue, consider using a different solvent or gentle warming. Always prepare fresh dilutions for your experiments.

    • Use-dependence: The effect of this compound may be more pronounced at higher firing frequencies. If you are stimulating your cells at a low frequency, the drug may not have a significant effect. Try increasing the stimulation frequency to see if this enhances the block.[9][11]

    • Holding potential: The holding potential of your cell can significantly impact the effectiveness of state-dependent sodium channel blockers. At very negative holding potentials (e.g., -120 mV), most channels are in the resting state and have a lower affinity for the drug.[12] Try using a more depolarized holding potential (e.g., -80 mV) to increase the proportion of channels in the inactivated state, which may increase this compound's potency.[12]

Issue 2: The effect of this compound is not reversible after washout.

  • Question: After washing out this compound, the sodium current does not return to its baseline level. Is this expected?

  • Answer: While Class I antiarrhythmics are generally reversible blockers, incomplete washout can occur due to several factors:

    • Slow dissociation kinetics: Some compounds have slow off-rates, meaning they take a longer time to unbind from the channel. Ensure you are perfusing with the control solution for a sufficient duration.

    • Drug accumulation: Lipophilic compounds can sometimes accumulate in the cell membrane or the perfusion system. This can lead to a persistent effect even after the drug has been removed from the bulk solution.

    • Rundown of the current: In whole-cell patch-clamp recordings, the amplitude of the sodium current can naturally decrease over time, a phenomenon known as "rundown." It is important to have a stable baseline recording before drug application to distinguish between rundown and an irreversible drug effect.

Issue 3: I am observing unexpected changes in other cellular properties, such as action potential duration or resting membrane potential.

  • Question: this compound is affecting the action potential duration and resting membrane potential in my cells. Is this solely due to sodium channel block?

  • Answer: While blockade of the fast sodium current will affect the action potential upstroke and conduction, significant changes in action potential duration or resting membrane potential may indicate off-target effects. As mentioned, related compounds like lidocaine and procainamide can block potassium channels, which play a crucial role in repolarization and setting the resting membrane potential.[3][5]

    • To investigate this:

      • Use specific blockers for other ion channels (e.g., potassium or calcium channel blockers) in combination with this compound to isolate its effects.

      • Consider performing experiments on cell lines that express only the specific sodium channel subtype of interest to minimize the contribution of other channels.

      • If available, consult off-target screening panels to identify other potential molecular targets of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds structurally and functionally related to this compound. This information can be used as a guide for designing your experiments.

Table 1: IC50 Values of Related Class I Antiarrhythmics

CompoundTarget Ion ChannelCell TypeIC50Holding PotentialReference
LidocaineKATPRat Cardiomyocytes43 µM0 mV[5]
LidocaineNav1.5HEK293295 µM-120 mV[12]
LidocaineNav1.5HEK293~9 µM-80 mV[12]
MexiletineNav1.5HEK29347.0 µM-120 mV[13]
QuinidineNav1.5HEK29328.9 µM-120 mV[13]
FlecainideNav1.5HEK2935.5 µM-120 mV[13]
BepridilICaGuinea-pig atrial cells1.55 µMN/A[14]
BepridilINaGuinea-pig atrial cells4.43 µMN/A[14]
SD-3212ICaGuinea-pig atrial cells1.29 µMN/A[14]
SD-3212INaGuinea-pig atrial cells3.92 µMN/A[14]

Table 2: Typical Experimental Concentrations of Related Compounds

CompoundExperimental ConcentrationCell/Tissue TypeObserved EffectReference
Procainamide10 mg/L (~37 µM)Canine Purkinje fibersDecreased action potential duration[7]
Procainamide0.8, 3.5, 7.0 mMGuinea pig papillary muscleDecreased Vmax and increased half-decay time[8]
Lidocaine10-20 µg/ml (~43-85 µM)Rabbit Purkinje fiberDecreased Vmax and action potential amplitude[6]
Lidocaine10, 30, 100, 300, 1000 µmol/LRat CardiomyocytesBlock of KATP channels[5]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol provides a general framework for recording voltage-gated sodium currents and testing the effect of this compound.

  • Cell Preparation:

    • Culture cells expressing the sodium channel of interest on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with extracellular solution at a rate of 1-2 mL/min.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium currents).

  • Pipette Preparation:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Fill the pipette with the filtered intracellular solution.

  • Recording Procedure:

    • Approach the cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the recording.

  • Voltage Protocol and Data Acquisition:

    • Set the holding potential to a value where most sodium channels are in the resting state (e.g., -100 mV to -120 mV).

    • Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • To assess use-dependent block, apply a train of short depolarizing pulses at a desired frequency (e.g., 1-10 Hz).

  • Drug Application:

    • Establish a stable baseline recording of sodium currents in the control extracellular solution.

    • Switch the perfusion to the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state.

    • To test for reversibility, switch the perfusion back to the control extracellular solution.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Nav) Na_influx Na+ Influx Na_channel->Na_influx Allows This compound This compound This compound->Na_channel Binds to and blocks Depolarization Membrane Depolarization Depolarization->Na_channel Opens AP_propagation Action Potential Propagation Na_influx->AP_propagation Initiates Block Blockade

Caption: this compound signaling pathway.

Experimental_Workflow A Prepare Cells and Solutions B Pull and Fill Patch Pipette A->B C Obtain Gigaohm Seal B->C D Establish Whole-Cell Configuration C->D E Record Baseline Sodium Currents D->E F Perfuse with this compound E->F G Record Sodium Currents in Presence of this compound F->G H Washout with Control Solution G->H I Record Post-Washout Currents H->I J Data Analysis (Dose-Response Curve) I->J

Caption: Patch-clamp experimental workflow.

Troubleshooting_Logic Start No effect of this compound observed Conc Is the concentration high enough? Start->Conc Freq Is the stimulation frequency adequate? Conc->Freq Yes IncreaseConc Increase this compound concentration (perform dose-response) Conc->IncreaseConc No HP Is the holding potential appropriate? Freq->HP Yes IncreaseFreq Increase stimulation frequency Freq->IncreaseFreq No Sol Is the drug solution stable and fresh? HP->Sol Yes AdjustHP Use a more depolarized holding potential HP->AdjustHP No NewSol Prepare fresh this compound solution Sol->NewSol No Failure Still no effect - consider other issues (e.g., channel expression, off-target effects) Sol->Failure Yes Success Effect Observed IncreaseConc->Success IncreaseFreq->Success AdjustHP->Success NewSol->Success

Caption: Troubleshooting logic for this compound experiments.

References

How to prevent Zocainone degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Zocainone in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous buffers?

A1: this compound is susceptible to degradation through two primary chemical pathways: hydrolysis and oxidation.[1][2] Hydrolysis often occurs at extreme pH values (highly acidic or alkaline) where ester or amide bonds within the molecule can be cleaved.[2][3][4] Oxidation is typically catalyzed by the presence of dissolved oxygen, trace metal ions, or exposure to light, leading to the formation of N-oxides or other oxidative byproducts.[1][5]

Q2: How does the pH of the experimental buffer affect this compound's stability?

A2: The pH of the buffer is a critical factor in maintaining the stability of this compound. Small changes in pH can lead to significant alterations in degradation rates.[6] this compound exhibits its greatest stability in a slightly acidic to neutral pH range (pH 5.0 - 7.0). Under highly acidic (pH < 4) or alkaline (pH > 8) conditions, the rate of hydrolysis increases substantially, reducing the compound's half-life and potency.[3][4][6]

Q3: What is the recommended buffer composition for experiments involving this compound?

A3: For optimal stability, a citrate or phosphate buffer at a concentration of 25-50 mM, adjusted to a pH between 5.5 and 6.5, is recommended.[7] It is crucial to use high-purity, HPLC-grade solvents and salts to avoid introducing contaminants that could catalyze degradation.[8] If oxidative degradation is a concern, consider adding a chelating agent like 0.1 mM EDTA to sequester metal ions.[8]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. For long-term storage, aliquots of the stock solution should be kept at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate compound breakdown.[9] When preparing aqueous working solutions, use freshly prepared buffers and minimize the time the compound spends in the aqueous environment before use.

Q5: Can light exposure affect this compound's stability during an experiment?

A5: Yes, this compound is known to be sensitive to light. Exposure to UV or even ambient laboratory light can induce photolytic degradation.[10] It is recommended to work with this compound in a controlled lighting environment and to use amber-colored or foil-wrapped containers for solutions to minimize light exposure.[11]

Troubleshooting Guide

Problem: I'm observing a rapid loss of this compound activity or concentration in my assay.

Possible Cause Troubleshooting Steps
Incorrect Buffer pH Verify the pH of your buffer using a calibrated pH meter. Ensure the pH is within the optimal range of 5.5-6.5. Small deviations can significantly impact stability.[6][12]
Oxidative Degradation Prepare fresh buffers with de-gassed water to minimize dissolved oxygen. Consider adding a chelating agent like EDTA to your buffer to sequester metal ions.[8] Work quickly and keep samples on ice.
Photodegradation Protect your samples from light by using amber vials or wrapping containers in aluminum foil.[11] Minimize exposure to ambient light during experimental setup.
Contaminated Reagents Use only high-purity, HPLC-grade reagents and solvents for buffer preparation.[8] Contaminants in lower-grade reagents can catalyze degradation.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can compromise compound integrity.[9]
Improper Storage Ensure stock solutions are stored at -80°C and working solutions are kept on ice and used promptly after preparation.[13]

Data Presentation

Table 1: Effect of pH on this compound Half-Life in Aqueous Buffer at 25°C

Buffer pHHalf-Life (t½) in HoursPredominant Degradation Pathway
3.02.5Acid-catalyzed Hydrolysis
4.018.2Acid-catalyzed Hydrolysis
5.098.6Minimal Degradation
6.0110.4Minimal Degradation
7.085.1Base-catalyzed Hydrolysis
8.012.7Base-catalyzed Hydrolysis
9.01.8Base-catalyzed Hydrolysis

Table 2: Impact of Additives on this compound Recovery After 24 Hours at 25°C (pH 6.0)

Buffer Additive (Concentration)% this compound Remaining
None (Control)88%
EDTA (0.1 mM)95%
Ascorbic Acid (1 mM)92%
BHT (0.5 mM)89%
Fe³⁺ (10 µM)45%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol outlines a method to quantify the concentration of this compound over time to assess its stability under various buffer conditions.

  • Preparation of this compound Samples:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in the experimental buffers to be tested (e.g., buffers at different pH values).

    • Immediately take a time-zero (T=0) sample by transferring 100 µL of the solution to an HPLC vial containing 900 µL of a quenching solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Incubate the remaining solutions under the desired experimental conditions (e.g., 25°C, protected from light).

    • Collect samples at subsequent time points (e.g., 1, 4, 8, 24 hours) and quench them in the same manner.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Preparation of this compound-Compatible Phosphate Buffer (50 mM, pH 6.0)
  • Materials:

    • Sodium Phosphate Monobasic (NaH₂PO₄)

    • Sodium Phosphate Dibasic (Na₂HPO₄)

    • HPLC-grade Water

    • Calibrated pH meter

  • Procedure:

    • Prepare 1 M stock solutions of both sodium phosphate monobasic and sodium phosphate dibasic in HPLC-grade water.

    • In a beaker, combine approximately 1.8 mL of the 1 M monobasic stock and 0.7 mL of the 1 M dibasic stock.

    • Add HPLC-grade water to a final volume of approximately 90 mL.

    • Place the beaker on a stir plate and use the pH meter to monitor the pH while slowly adding small volumes of the monobasic stock (to decrease pH) or dibasic stock (to increase pH) until the pH is exactly 6.0.

    • Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with HPLC-grade water.

    • Filter the buffer through a 0.22 µm filter before use to remove any particulates.

Visualizations

Zocainone_Degradation_Pathways cluster_conditions Degradation Conditions This compound This compound Hydrolysis Hydrolysis Product (Inactive) This compound->Hydrolysis Oxidation Oxidation Product (Inactive) This compound->Oxidation Acid_Base High/Low pH Acid_Base->this compound Catalyzes Hydrolysis Oxygen_Light Oxygen, Light, Metal Ions Oxygen_Light->this compound Catalyzes Oxidation

Caption: Major degradation pathways for this compound.

Troubleshooting_Workflow start Low this compound Activity Observed check_ph Verify Buffer pH (5.5-6.5) start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad Adjust pH check_ph->ph_bad No check_storage Review Storage & Handling Procedures ph_ok->check_storage end Run Confirmatory Stability Assay (HPLC) ph_bad->end storage_ok Storage is Correct check_storage->storage_ok Yes storage_bad Use Fresh Aliquots, Protect from Light check_storage->storage_bad No check_reagents Consider Oxidative Degradation storage_ok->check_reagents storage_bad->end reagents_ok Oxidation Unlikely check_reagents->reagents_ok Unlikely reagents_bad Use De-gassed Buffer, Add EDTA check_reagents->reagents_bad Possible reagents_ok->end reagents_bad->end

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Zocainone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Zocainone. Given the limited publicly available data on this compound, this guide leverages established principles for enhancing the bioavailability of poorly soluble Class I antiarrhythmic drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential challenges in achieving adequate bioavailability?

This compound is identified as a small molecule, Class I antiarrhythmic drug, belonging to the procainamide and lidocaine derivative family. Like many drugs in this class, this compound may exhibit poor aqueous solubility and/or permeability, which can significantly limit its oral bioavailability. Low bioavailability can lead to high inter-individual variability in therapeutic response and may necessitate higher doses, potentially increasing the risk of adverse effects.

Q2: What are the primary mechanisms that can limit the oral bioavailability of a compound like this compound?

The oral bioavailability of a drug is primarily influenced by its solubility, permeability, and susceptibility to first-pass metabolism. For a compound like this compound, potential limiting factors include:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively.

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available.

  • Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

Q3: What are the initial steps to consider when troubleshooting poor in vivo bioavailability of this compound?

The initial approach should involve a systematic evaluation of the drug's physicochemical properties and its behavior in biological systems. This can be conceptualized in the following workflow:

G A Physicochemical Profiling (Solubility, LogP, pKa) B In Vitro Permeability Assay (e.g., Caco-2) A->B Assess Permeability C Metabolic Stability Assay (Liver Microsomes) A->C D Particle Size Reduction (Micronization, Nanonization) B->D C->D H Preclinical Pharmacokinetic Study (Animal Model) D->H E Amorphous Solid Dispersions E->H F Lipid-Based Formulations (e.g., SMEDDS) F->H G Complexation (e.g., Cyclodextrins) G->H I Data Analysis & Comparison H->I

Caption: Troubleshooting workflow for poor bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies

Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.

    • Micronization: Reduces particle size to the micron range.

    • Nanonization (Nanosuspensions): Further reduces particle size to the sub-micron (nanometer) range, which can significantly enhance dissolution velocity.

  • Formulation as an Amorphous Solid Dispersion: Converting the crystalline drug to an amorphous form can improve its solubility and dissolution rate. This is often achieved by dispersing the drug in a polymer matrix.

  • Utilize Solubilizing Excipients:

    • Surfactants: Can enhance wetting and micellar solubilization.

    • Co-solvents: A mixture of miscible solvents can increase the solubility of nonpolar molecules.

Hypothetical Data on Formulation Strategies for this compound:

Formulation StrategyMean Particle Size (µm)Aqueous Solubility (µg/mL)Cmax (ng/mL)AUC (ng·h/mL)
Unformulated this compound501.550250
Micronized this compound55.2150780
This compound Nanosuspension0.215.84502300
This compound Solid DispersionN/A25.16203150

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Issue 2: Adequate In Vitro Dissolution but Still Poor In Vivo Bioavailability

Possible Cause: Low intestinal permeability or significant first-pass metabolism.

Troubleshooting Steps:

  • Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption by presenting the drug in a solubilized form and potentially inhibiting efflux transporters and first-pass metabolism.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This can be used to overcome poor permeability.

Signaling Pathway for P-gp Efflux and Potential Inhibition:

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation Z This compound Pgp P-gp Efflux Pump Z->Pgp Enters Cell Metabolism CYP450 Metabolism Z->Metabolism Metabolized Absorbed_Z Absorbed this compound Z->Absorbed_Z Successful Absorption Pgp->Z Efflux back to lumen Metabolism->Absorbed_Z Inactive Metabolites

Caption: this compound absorption and first-pass metabolism.

Detailed Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration.

Materials:

  • This compound formulations (e.g., suspension, solid dispersion, SMEDDS)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (8-12 hours) with free access to water.

  • Administer the this compound formulation via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Experimental Design for Bioavailability Assessment:

A crossover study design is often employed to minimize inter-subject variability.

G cluster_0 Group A cluster_1 Group B A1 Period 1: Administer Formulation X A2 Washout Period A1->A2 A3 Period 2: Administer Formulation Y A2->A3 B1 Period 1: Administer Formulation Y B2 Washout Period B1->B2 B3 Period 2: Administer Formulation X B2->B3

Caption: Crossover study design for bioavailability.
Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • This compound solution

  • Analytical equipment for drug quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the this compound solution to the apical (A) side of the Transwell insert.

  • At specified time intervals, collect samples from the basolateral (B) side.

  • To assess efflux, add the this compound solution to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of this compound in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.

This technical support center provides a framework for addressing the potential bioavailability challenges of this compound. By systematically evaluating its physicochemical properties and employing appropriate formulation strategies, researchers can enhance its in vivo performance.

Navigating Experimental Challenges with Zocainone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data and detailed protocols specifically for Zocainone are limited. Therefore, this technical support center provides guidance based on the known pharmacology of Class I antiarrhythmic drugs and local anesthetics, the categories to which this compound belongs. The troubleshooting advice and protocols are derived from established methodologies for similar compounds that target voltage-gated sodium channels.

This guide is intended for researchers, scientists, and drug development professionals to address potential issues of experimental variability and reproducibility when working with this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is classified as a Class I antiarrhythmic agent and is a derivative of procainamide and lidocaine.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in excitable cells, such as neurons and cardiomyocytes.[2][3] By inhibiting the influx of sodium ions, this compound reduces the rate of depolarization of the cell membrane, thereby decreasing nerve conduction and cardiac excitability.

Q2: We are observing significant variability in our in vitro electrophysiology recordings when testing this compound. What are the potential causes?

Variability in electrophysiology experiments can stem from multiple sources:

  • Cell Line Instability: Passage number and cell health can significantly alter ion channel expression and function.

  • Inconsistent Compound Concentration: Issues with solubility, adsorption to plastics, or degradation of this compound can lead to variations in the effective concentration.

  • Temperature Fluctuations: Ion channel kinetics are highly sensitive to temperature. Even minor fluctuations in the recording chamber can introduce significant variability.

  • Voltage Protocol Differences: The state-dependence of this compound's binding (preferential binding to open or inactivated channels) means that the specific voltage protocol used will heavily influence the observed block.[2]

  • Recording Conditions: Variations in seal resistance, series resistance, and junction potential can all contribute to variability.

Q3: Our cell viability assays with this compound show poor reproducibility between experiments. How can we improve this?

Reproducibility in cell viability assays is a common challenge.[4][5][6] Key factors to consider include:

  • Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as cell density can affect drug response.[5]

  • Reagent Variability: Use the same batch of reagents (e.g., media, serum, assay kits) where possible and validate new batches.

  • Incubation Time: The duration of drug exposure and the timing of the viability assay readout are critical parameters that must be kept consistent.[4][7]

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and that appropriate vehicle controls are included.[4][7]

  • Evaporation: Edge effects in multi-well plates can lead to increased evaporation and concentration of the drug. Consider not using the outer wells or ensuring proper humidification.[6]

Q4: We are seeing inconsistent analgesic effects of this compound in our animal models of pain. What should we investigate?

In vivo studies are inherently more variable. Potential sources of irreproducibility in animal pain models include:

  • Animal Strain and Genetics: Different strains of rodents can exhibit varying sensitivity to pain and drugs.[8]

  • Route of Administration: The method of drug delivery (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact bioavailability and efficacy.

  • Behavioral Testing Parameters: The specific pain assay used (e.g., hot plate, von Frey), the time of day of testing (circadian rhythms), and habituation of the animals can all influence results.[9][10]

  • Animal Handling and Stress: Stress can significantly impact pain perception and response to analgesics. Consistent and gentle handling is crucial.

  • Pathophysiological State of the Model: The specific inflammatory or neuropathic pain model used and its stage of development can alter the efficacy of sodium channel blockers.[8][9]

Troubleshooting Guides

In Vitro Electrophysiology (Patch Clamp)
Issue Potential Cause Troubleshooting Step
High variability in IC50 values Inconsistent drug concentration.Prepare fresh stock solutions. Test for compound adsorption to labware. Use a stable, validated solvent.
Temperature fluctuations.Use a temperature-controlled recording chamber and monitor temperature continuously.
State-dependent block.Standardize voltage protocols, including holding potential and pulse frequency, to target specific channel states.
Drifting baseline current Unstable recording conditions.Ensure high-resistance seals (>1 GΩ). Monitor and compensate for series resistance.
Cell health issues.Use cells at a consistent and optimal passage number. Ensure healthy morphology before recording.
Inconsistent onset of block Slow drug perfusion.Optimize the perfusion system to ensure rapid and complete solution exchange in the recording chamber.
Cell Viability Assays
Issue Potential Cause Troubleshooting Step
Edge effects in plates Evaporation from outer wells.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
High well-to-well variability Inconsistent cell seeding.Use an automated cell counter for accurate cell density. Ensure even cell suspension before plating.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Poor Z'-factor Suboptimal assay window.Optimize cell seeding density and assay incubation time to maximize the signal-to-background ratio.[6]
Reagent degradation.Prepare fresh assay reagents for each experiment. Store reagents as recommended by the manufacturer.
In Vivo Animal Models of Pain
Issue Potential Cause Troubleshooting Step
Variable drug efficacy Inconsistent drug administration.Ensure accurate dosing and consistent route of administration. For oral gavage, verify proper placement.
Animal stress.Acclimatize animals to the testing environment and handling procedures.
High baseline variability in pain response Inconsistent behavioral testing.Standardize the time of day for testing. Ensure consistent application of the pain stimulus. Blind the experimenter to the treatment groups.
Lack of dose-response relationship Inappropriate dose range.Conduct a dose-ranging study to identify the effective dose range.
Drug metabolism differences.Consider potential differences in drug metabolism between animal strains or sexes.

Experimental Protocols

Protocol 1: In Vitro Sodium Channel Blockade Assay using Automated Patch Clamp
  • Cell Culture: Culture a stable cell line expressing the target human sodium channel (e.g., HEK293 cells expressing Nav1.7) under standard conditions. Use cells between passages 5 and 20.

  • Cell Preparation: On the day of the experiment, harvest cells using a gentle detachment solution. Resuspend cells in an appropriate external solution at a density of 1-2 x 106 cells/mL.

  • Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, 10 HEPES; pH 7.4.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2.

    • Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing step to 0 mV for 20 ms to elicit the sodium current. To assess state-dependent block, vary the holding potential or use a train of pulses at a defined frequency (e.g., 10 Hz).

  • Compound Application: Prepare a dilution series of this compound in the external solution. Apply each concentration for 3-5 minutes to allow for equilibration of the block.

  • Data Analysis: Measure the peak sodium current at each concentration. Normalize the current to the baseline (vehicle control) and fit the concentration-response data to the Hill equation to determine the IC50.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a standardized period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the drug concentration and calculate the IC50.

Visualizations

Zocainone_Signaling_Pathway cluster_membrane Cell Membrane Nav_Channel Voltage-Gated Sodium Channel (Nav) Na_ion_int Na+ (intracellular) Reduced_Excitability Reduced Neuronal/ Cardiac Excitability Nav_Channel->Reduced_Excitability Leads to This compound This compound This compound->Nav_Channel Blocks Na_ion_ext Na+ (extracellular) Na_ion_ext->Nav_Channel Influx Depolarization Membrane Depolarization Na_ion_int->Depolarization Causes Action_Potential Action Potential Propagation Depolarization->Action_Potential Experimental_Workflow_Troubleshooting cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Electrophysiology Electrophysiology Variability Observed Variability/ Reproducibility Issue Electrophysiology->Variability Cell_Viability Cell Viability Assay Cell_Viability->Variability Pain_Model Animal Pain Model Pain_Model->Variability Analysis Analyze Potential Sources of Error Variability->Analysis Optimization Optimize Protocol Analysis->Optimization Identify Confounders Validation Validate Optimized Protocol Optimization->Validation Implement Changes Validation->Analysis Re-evaluate

References

Zocainone Cytotoxicity Mitigation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Zocainone in long-term studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our long-term cell culture experiments. What are the initial steps to characterize and mitigate this issue?

A1: Initial steps should focus on confirming the cytotoxic effect and then exploring strategies to reduce it. A recommended workflow is:

  • Confirm Cytotoxicity: Use multiple assays to confirm cell death and rule out assay-specific artifacts.[1][2]

  • Determine the Nature of Cell Death: Investigate whether the cytotoxicity is due to apoptosis or necrosis.

  • Investigate Mechanistic Pathways: Explore potential signaling pathways involved in this compound-induced cytotoxicity.

  • Test Mitigation Strategies: Evaluate co-treatment with antioxidants, apoptosis inhibitors, or explore drug delivery systems to reduce off-target effects.

Q2: How can we determine if this compound is inducing apoptosis or necrosis in our cell lines?

A2: To differentiate between apoptosis and necrosis, a combination of assays is recommended. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a common method.

  • Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis).

  • Necrotic cells will be Annexin V negative and PI positive.

Additionally, caspase activity assays can be used to detect the activation of caspases, which are key mediators of apoptosis.[3]

Q3: What are some potential strategies to mitigate this compound's cytotoxicity in long-term in vitro studies?

A3: Mitigating cytotoxicity in long-term studies can be approached in several ways:

  • Co-administration with protective agents: If oxidative stress is suspected, co-treatment with antioxidants (e.g., N-acetylcysteine) may be beneficial.

  • Use of 3D cell culture models: 3D cultures, such as spheroids or organoids, can sometimes be more resistant to drug-induced toxicity compared to 2D monolayers and may better represent in vivo conditions.[4]

  • Controlled-release formulations: Encapsulating this compound in nanoparticles or other drug delivery systems can potentially reduce its cytotoxic effects by controlling its release and reducing peak concentrations.

  • Lower, more frequent dosing: In long-term studies, reducing the concentration of this compound and increasing the frequency of administration might maintain efficacy while reducing cytotoxicity.

Q4: Are there specific in vivo models that are recommended for long-term cytotoxicity studies of a novel compound like this compound?

A4: For long-term in vivo studies, rodent models (mice and rats) are commonly used.[5] The choice of a specific model will depend on the therapeutic target of this compound. It is crucial to perform dose-ranging studies to identify a maximum tolerated dose (MTD) before initiating long-term studies. Continuous infusion models or the use of osmotic pumps can also be considered to maintain steady-state plasma concentrations and potentially reduce toxicity associated with bolus injections.

Troubleshooting Guides

Issue 1: High Variability in MTT Assay Results
Potential Cause Troubleshooting Step Reference
Pipetting Errors Ensure gentle and consistent pipetting of cell suspensions and reagents. Avoid introducing bubbles.[6]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.[6]
Edge Effects in Microplates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.N/A
Contamination Regularly check for microbial contamination in cell cultures.N/A
Compound Precipitation Visually inspect wells for any precipitation of this compound at higher concentrations. If observed, consider using a different solvent or reducing the final concentration.N/A
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Potential Cause Troubleshooting Step Reference
Different Mechanisms of Action Some assays measure metabolic activity (e.g., MTT, WST-1), while others measure membrane integrity (e.g., LDH release, Trypan Blue).[7][8] A compound might affect metabolism without immediately compromising membrane integrity.[1]
Timing of Assay The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for each assay.[2]
Assay Interference This compound might directly interfere with the assay components. Run appropriate controls, including this compound in cell-free media with the assay reagents.[7]

Quantitative Data Summary

The following tables provide an illustrative example of how to present quantitative data from cytotoxicity and mitigation experiments.

Table 1: Dose-Dependent Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%)
0 (Vehicle Control)100 ± 5.25.1 ± 1.3
195.3 ± 4.87.2 ± 1.8
1072.1 ± 6.125.4 ± 3.2
5045.8 ± 5.558.7 ± 4.5
10015.2 ± 3.985.3 ± 5.1

Table 2: Effect of a Mitigating Agent on this compound-Induced Cytotoxicity

TreatmentCell Viability (%) (MTT Assay)
Vehicle Control100 ± 4.7
This compound (50 µM)46.2 ± 5.1
Mitigating Agent (10 µM)98.1 ± 4.2
This compound (50 µM) + Mitigating Agent (10 µM)75.9 ± 6.3

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9]

Annexin V/PI Staining for Apoptosis
  • Cell Preparation: After treatment, harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Visualizations

workflow A Observe Cytotoxicity with this compound B Confirm with Multiple Assays (e.g., MTT, LDH) A->B C Determine Mechanism (Apoptosis vs. Necrosis) B->C D Investigate Signaling Pathways C->D E Test Mitigation Strategies (e.g., Antioxidants, Formulation) D->E F Validate in Long-Term/In Vivo Models E->F

Caption: Workflow for investigating and mitigating this compound cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FASL FasL FASR FasR FASL->FASR FADD FADD FASR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 This compound This compound (Hypothetical) Mito Mitochondria This compound->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptosis signaling pathways potentially activated by a cytotoxic compound.

dopamine_signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Simplified dopamine D1 receptor signaling pathway.

References

Technical Support Center: Refinement of Zocainone Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the synthesis of Zocainone for higher purity. The following information is based on general principles of small molecule synthesis and purification, analogous to related compounds, and should be adapted to specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical this compound synthesis? A1: Common impurities may include unreacted starting materials, reagents from intermediate steps, and byproducts from side reactions. Given this compound's classification as a procainamide and lidocaine derivative, potential impurities could be related to precursors of these structures. For instance, in syntheses analogous to lidocaine, residual 2,6-dimethylaniline or unreacted chloroacetyl chloride could be present.[1][2] In syntheses resembling other local anesthetics, impurities can arise from the benzocaine-alkylation-alcoholysis route.[]

Q2: Which analytical methods are recommended for assessing this compound purity? A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative assessment of purity and detection of trace impurities.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile impurities.[4][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) should be used to confirm the structure of the final compound and identify any structural isomers or byproducts, while Mass Spectrometry (MS) will confirm the molecular weight.

Q3: What are the most effective purification techniques for achieving high-purity this compound? A3: For achieving high purity of small molecule pharmaceuticals like this compound, a multi-step purification process is often necessary. This typically involves:

  • Flash Column Chromatography: An effective initial step to separate the target compound from significant impurities.

  • Recrystallization: A powerful technique for removing minor impurities and achieving high crystalline purity. The choice of solvent is critical and may require screening.

  • Preparative HPLC: For obtaining very high purity standards, though it is often used for smaller scales.

Troubleshooting Guide for this compound Synthesis Refinement

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of side products.Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure completion. Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.
Inefficient workup procedure.Ensure the pH is optimized during aqueous extractions to effectively remove acidic or basic impurities. Use an appropriate drying agent to remove residual water before solvent evaporation.
Presence of Starting Materials in Final Product Incorrect stoichiometry of reactants.Re-evaluate the molar ratios of your starting materials. A slight excess of one reactant may be necessary to drive the reaction to completion, provided it can be easily removed during purification.
Insufficient reaction time.Extend the reaction time and monitor for the disappearance of the limiting starting material by TLC or HPLC.
Multiple Spots on TLC After Purification Co-eluting impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Decomposition of the product on the stationary phase.If the compound is sensitive, consider alternative purification methods like recrystallization or preparative TLC.
Final Product is an Oil Instead of a Solid Presence of residual solvent or impurities preventing crystallization.Ensure the product is thoroughly dried under high vacuum. Attempt recrystallization from various solvent systems. If the product is still an oil, it may be an amorphous solid or require further purification.

Quantitative Data Summary

The following tables represent typical data that should be collected during the refinement of this compound synthesis.

Table 1: Purity Analysis by HPLC

Purification Step Retention Time (min) Peak Area (%) Purity (%)
Crude Product5.2 (Impurity A), 7.8 (this compound)25.4, 74.674.6
After Column Chromatography7.8 (this compound)98.298.2
After Recrystallization7.8 (this compound)99.899.8

Table 2: Yield at Different Purification Stages

Stage Mass (g) Yield (%)
Crude Product10.5-
After Column Chromatography8.278.1
After Recrystallization7.571.4 (Overall)

Experimental Protocols

Protocol 1: General Synthesis of a this compound Analog

This protocol is a generalized procedure based on the synthesis of related amide-containing local anesthetics like Lidocaine and should be adapted for the specific synthesis of this compound.

  • Amine Acylation: In a round-bottom flask under an inert atmosphere, dissolve the precursor amine (e.g., a substituted aniline) in a suitable aprotic solvent (e.g., glacial acetic acid or dichloromethane).

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., an alpha-chloroacetyl chloride) to the solution while maintaining the temperature between 40-50°C.[2]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Workup: Cool the reaction mixture and add a solution of sodium acetate in water to precipitate the crude product.[2] Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with a secondary amine to introduce the final side chain. This reaction is typically carried out in a suitable solvent with heating.

  • Final Workup and Extraction: After the reaction is complete, the mixture is worked up by extracting the product into an organic solvent, followed by washing with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried and the solvent evaporated to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel slurry in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the partially purified this compound in the minimum amount of boiling solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Crystal Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup crude_product Crude this compound workup->crude_product column_chrom Column Chromatography crude_product->column_chrom Initial Purification recrystallization Recrystallization column_chrom->recrystallization drying Drying recrystallization->drying pure_product High-Purity this compound drying->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Purity < 99% by HPLC check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_starting_material Are Impurities Starting Materials? check_impurities->is_starting_material is_byproduct Are Impurities Byproducts? check_impurities->is_byproduct optimize_reaction Optimize Reaction: - Increase reaction time - Adjust stoichiometry is_starting_material->optimize_reaction Yes optimize_purification Optimize Purification: - Change chromatography eluent - Screen recrystallization solvents is_byproduct->optimize_purification Yes reanalyze Re-analyze Purity optimize_reaction->reanalyze optimize_purification->reanalyze

Caption: Troubleshooting logic for refining the purity of synthesized this compound.

References

Technical Support Center: Overcoming Zocainone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Zocainone is identified as a small molecule drug belonging to the class I antiarrhythmics, similar to procainamide and lidocaine.[1] While its primary application is not in oncology, this guide explores its hypothetical use as an anti-cancer agent and potential mechanisms of resistance based on established principles of drug resistance in cancer cell lines. The information provided is intended for research purposes and is based on analogous compounds and general cancer biology.

Frequently Asked Questions (FAQs)

Q1: What is the proposed anti-cancer mechanism of action of this compound?

A1: this compound, as a putative sodium channel blocker, is hypothesized to exert anti-cancer effects by altering the electrochemical gradient across the cancer cell membrane. This can lead to a cascade of downstream effects including:

  • Disruption of cellular pH homeostasis: Inhibition of sodium-hydrogen exchangers can lead to intracellular acidification and induce apoptosis.

  • Inhibition of cell migration and invasion: Sodium channel activity is implicated in cancer cell motility.

  • Induction of apoptosis: Alterations in intracellular ion concentrations can trigger programmed cell death pathways.

Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. How can I confirm this?

A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What are the potential mechanisms of acquired resistance to this compound?

A3: Based on known mechanisms of drug resistance in cancer, potential reasons for this compound resistance include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1) can pump this compound out of the cell.[2]

  • Target alteration: Mutations in the gene encoding the sodium channel targeted by this compound could reduce its binding affinity.

  • Activation of bypass signaling pathways: Cancer cells may upregulate alternative survival pathways to compensate for the effects of this compound.

  • Changes in the tumor microenvironment: Factors secreted by cancer or stromal cells could promote resistance.

  • Alterations in cell surface glycans: Changes in the glycosylation of membrane proteins can impact drug-cell interactions.[3]

Q4: Are there any known biomarkers associated with this compound resistance?

A4: While specific biomarkers for this compound resistance are not established, you can investigate common markers of drug resistance, such as the expression levels of ABCB1 (MDR1), ABCC1 (MRP1), and the expression and mutational status of sodium channel subunits.

Troubleshooting Guide

Issue 1: Increased IC50 of this compound in Treated Cell Lines
Possible Cause Troubleshooting Step Expected Outcome
Development of acquired resistance.1. Perform a dose-response assay to confirm the shift in IC50. 2. Analyze the expression of common drug resistance markers (e.g., ABC transporters) via Western blot or qPCR. 3. Sequence the putative target of this compound (sodium channel subunits) to check for mutations.1. A rightward shift in the dose-response curve and a higher IC50 value compared to the parental cell line. 2. Increased expression of drug efflux pumps in the resistant cells. 3. Identification of mutations that may alter drug binding.
Cell line contamination or misidentification.Perform cell line authentication (e.g., short tandem repeat profiling).Confirmation of the cell line's identity.
Issue 2: Heterogeneous Response to this compound within a Cell Population
Possible Cause Troubleshooting Step Expected Outcome
Emergence of a resistant sub-population.1. Use fluorescence-activated cell sorting (FACS) with a viability dye to isolate surviving cells after this compound treatment. 2. Perform single-cell cloning to establish and characterize resistant clones.1. Isolation of a cell population with higher resistance to this compound. 2. Establishment of clonal cell lines with varying degrees of resistance for further investigation.
Presence of cancer stem cells (CSCs).Analyze the expression of CSC markers (e.g., CD44, ALDH1) in your cell line.An enrichment of CSC markers in the resistant population.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental (Sensitive) IC50 (µM)Resistant Subclone 1 IC50 (µM)Resistant Subclone 2 IC50 (µM)
MCF-71585120
A54925150210
HCT1161095150

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ABCB1 (MDR1) Expression
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Zocainone_Resistance_Workflow cluster_experiment Experimental Observation cluster_confirmation Confirmation of Resistance cluster_investigation Mechanism Investigation cluster_strategy Overcoming Resistance A Decreased this compound Efficacy B Perform Dose-Response Assay (MTT) A->B C Compare IC50 Values B->C D Resistance Confirmed C->D E Analyze Drug Efflux (Western Blot for ABCB1) D->E F Sequence Target Gene (Sodium Channel) D->F G Profile Bypass Pathways (Phospho-Array) D->G J Alternative Therapeutic Agent D->J H Combination Therapy (e.g., with ABCB1 Inhibitor) E->H I Target Bypass Pathways (e.g., with Kinase Inhibitor) G->I Signaling_Pathway_Bypass cluster_bypass Bypass Pathway Activation This compound This compound SodiumChannel Sodium Channel This compound->SodiumChannel Inhibits CellViability Decreased Cell Viability SodiumChannel->CellViability EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Survival->CellViability Counters Inhibition Drug_Efflux_Mechanism cluster_cell Cancer Cell Zocainone_in This compound ABCB1 ABCB1 Pump Zocainone_in->ABCB1 Binds to Zocainone_out This compound ABCB1->Zocainone_out Effluxes Extracellular Extracellular Space Zocainone_out->Extracellular Pumped out Intracellular Intracellular Space

References

Zocainone Experimental Parameters: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting experimental parameters for Zocainone across different cell types. Given that this compound is an experimental Class I antiarrhythmic compound, this guide offers a framework for establishing robust and reproducible in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of voltage-gated sodium channels.[1][2][3][4] By blocking these channels, this compound is expected to reduce the influx of sodium ions into the cell, thereby decreasing the excitability of the cell membrane and slowing the propagation of action potentials.[2][4]

Q2: I am starting experiments with a new cell line. How do I determine the optimal concentration of this compound?

A2: For a novel compound like this compound, it is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This typically involves a "kill curve" experiment where cells are exposed to a wide range of this compound concentrations to identify the concentration that results in 50% cell viability. It is advisable to start with a broad range of concentrations, for instance, using 10-fold serial dilutions, and then narrowing down the range to accurately determine the IC50.

Q3: What are some common solvents for preparing this compound stock solutions?

A3: While specific solubility data for this compound is not widely available, compounds of similar structure are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is critical to first test the solubility of this compound in a small volume of your chosen solvent. When preparing your final working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time is cell-type dependent and should be determined experimentally. A time-course experiment is recommended. You can treat your cells with a predetermined concentration of this compound (e.g., the approximate IC50) and measure cell viability at various time points (e.g., 24, 48, and 72 hours). This will help you understand the kinetics of this compound's effect on your cells.

Q5: What potential downstream signaling pathways might be affected by this compound?

A5: As a sodium channel blocker, this compound's primary effect is on membrane potential. This can indirectly influence various intracellular signaling pathways. For instance, alterations in intracellular ion concentrations can impact calcium signaling. Some studies on lidocaine, a related compound, have shown effects on the CaMKII and p38 MAPK signaling pathways.[5][6][7] Additionally, some sodium channel blockers have been shown to modulate inflammatory pathways such as NF-κB.[8]

Troubleshooting Guides

Issue 1: High variability in my cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers. Allow cells to adhere and stabilize for 24 hours before adding this compound.

  • Possible Cause: Edge effects in the microplate.

    • Solution: To minimize evaporation from the outer wells, which can concentrate the drug, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.

  • Possible Cause: Inaccurate drug dilution.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.

Issue 2: No observable effect of this compound on my cells.

  • Possible Cause: The concentrations used are too low.

    • Solution: Expand the concentration range in your dose-response experiment to include higher concentrations.

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the duration of the experiment. Some cellular effects may only become apparent after 48 or 72 hours of exposure.

  • Possible Cause: The chosen cell line is resistant to this compound.

    • Solution: Consider using a different cell line that is known to be sensitive to sodium channel blockers. You can also investigate the expression levels of the target sodium channels in your cell line.

Issue 3: My IC50 value for the same cell line differs between experiments.

  • Possible Cause: Variation in cell health and passage number.

    • Solution: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and growth rate to ensure consistency.

  • Possible Cause: Differences in assay conditions.

    • Solution: Standardize all experimental parameters, including incubation times, reagent concentrations, and plate reader settings.

  • Possible Cause: Inconsistent data analysis.

    • Solution: Use a consistent method for data normalization and curve fitting to calculate the IC50. A four-parameter logistic model is often suitable for dose-response curves.[9][10]

Data Presentation

As there is no publicly available in vitro data for this compound, the following tables provide example data from its parent compounds, lidocaine and procainamide, to serve as a reference for designing initial experiments.

Table 1: Example Cytotoxicity of Lidocaine on Various Cell Types

Cell TypeConcentrationExposure TimeEffect
Human Chondrocytes1% and 2%1 hour91% and 99% cell death, respectively[11]
Mesenchymal Stem Cells4mg/ml and 8mg/ml4 hoursDid not recover
Mesenchymal Stem Cells1mg/ml4 hoursNo significant difference in viability

Table 2: Example Experimental Concentrations of Procainamide in In Vitro Studies

Cell TypeConcentration RangePurpose of Study
Guinea Pig Papillary Muscle0.8, 3.5, and 7.0 mMElectrophysiological effects[12]
Smooth Muscle Cells2.5 mMMorphological studies[13]
Atrial Tissue (in vitro)10 mg/literTransmembrane potential recording[14]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the dose-response curve and calculate the IC50 value.[9][10]

Mandatory Visualization

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h Adhesion add_drug Add this compound to cells incubate_24h->add_drug prep_drug Prepare this compound serial dilutions prep_drug->add_drug incubate_drug Incubate for 24-72h add_drug->incubate_drug Exposure add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_plate Read absorbance solubilize->read_plate normalize_data Normalize data to control read_plate->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Hypothetical_Signaling_Pathway_of_this compound This compound This compound na_channel Voltage-gated Sodium Channel This compound->na_channel Blocks na_influx Na+ Influx na_channel->na_influx nfkb_pathway NF-κB Pathway na_channel->nfkb_pathway Modulates membrane_potential Membrane Depolarization na_influx->membrane_potential ca_signaling Intracellular Ca2+ Signaling membrane_potential->ca_signaling Modulates mapk_pathway MAPK Pathway (e.g., p38) ca_signaling->mapk_pathway Activates cellular_response Cellular Response (e.g., Apoptosis, Inflammation) mapk_pathway->cellular_response nfkb_pathway->cellular_response

Caption: Hypothetical signaling pathway of this compound.

References

Validation & Comparative

Comparative Analysis of Procainamide and Zocainone Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the electrophysiological properties, mechanisms of action, and clinical efficacy of the Class IA antiarrhythmic agent procainamide. This guide also addresses the limited available information on Zocainone, a procainamide derivative.

Introduction

Procainamide is a long-standing Class IA antiarrhythmic drug used in the management of a variety of cardiac arrhythmias. Its efficacy is attributed to its ability to block sodium channels in cardiac myocytes, thereby slowing conduction velocity and prolonging the refractory period. This compound is described as a derivative of procainamide and lidocaine, also classified as a Class I antiarrhythmic.[1] However, detailed public information regarding its specific mechanism of action, quantitative efficacy data, and clinical trial results is scarce, precluding a direct and comprehensive comparative analysis with procainamide at this time. This guide, therefore, provides a detailed overview of procainamide's efficacy and mechanism, supported by experimental data, while acknowledging the current limitations in knowledge regarding this compound.

Procainamide: Mechanism of Action and Electrophysiological Effects

Procainamide exerts its antiarrhythmic effects primarily by blocking open and inactivated voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, slows conduction of the electrical impulse, and prolongs the effective refractory period. Additionally, procainamide has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr), which contributes to its Class III antiarrhythmic properties and action potential prolongation.

The following diagram illustrates the primary signaling pathway affected by procainamide:

Procainamide_Mechanism Procainamide's primary mechanism of action on cardiac ion channels. cluster_cardiomyocyte Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (NaV1.5) Sodium Influx\n(Depolarization) Sodium Influx (Depolarization) Na_channel->Sodium Influx\n(Depolarization) Allows Slowed Conduction Slowed Conduction Velocity Prolonged ERP Prolonged Effective Refractory Period K_channel Delayed Rectifier Potassium Channel (IKr) Potassium Efflux\n(Repolarization) Potassium Efflux (Repolarization) K_channel->Potassium Efflux\n(Repolarization) Allows Prolonged APD Prolonged Action Potential Duration Procainamide Procainamide Procainamide->Na_channel Blocks Procainamide->K_channel Blocks Decreased Vmax Decreased Rate of Depolarization (Vmax)

Caption: Procainamide's primary mechanism of action on cardiac ion channels.

Efficacy of Procainamide: Preclinical and Clinical Data

The efficacy of procainamide has been evaluated in various clinical settings, including the treatment of ventricular and supraventricular arrhythmias.

Quantitative Efficacy Data
IndicationStudy TypeKey FindingsReference
Stable Ventricular Tachycardia Randomized Controlled Trial (PROCAMIO)Procainamide was more effective than amiodarone in terminating tachycardia (67% vs. 38%) and was associated with fewer major cardiac adverse events (9% vs. 41%).[2][3]
Atrial Fibrillation/Flutter Retrospective Cohort StudyConversion rates to sinus rhythm were 52.2% for atrial fibrillation and 28.0% for atrial flutter with intravenous procainamide.[4]
Sustained Ventricular Tachyarrhythmias Electrophysiology StudyThe response to procainamide during electrophysiologic study predicted the response to other conventional antiarrhythmic agents.

Experimental Protocols

Electrophysiological Studies

A common experimental protocol to assess the effects of procainamide on cardiac action potentials involves the use of isolated cardiac preparations, such as papillary muscles or single ventricular myocytes.

Electrophysiology_Workflow Workflow for assessing procainamide's electrophysiological effects. cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Tissue Isolate Cardiac Tissue (e.g., papillary muscle) Mount Tissue Mount in Organ Bath with Physiological Saline Isolate Tissue->Mount Tissue Microelectrode Place Microelectrode for Intracellular Recording Mount Tissue->Microelectrode Baseline Record Baseline Action Potentials Microelectrode->Baseline Apply Procainamide Apply Procainamide at Varying Concentrations Baseline->Apply Procainamide Record APs Record Action Potentials Post-Drug Application Apply Procainamide->Record APs Measure AP Measure Action Potential Parameters (Vmax, APD, ERP) Record APs->Measure AP Compare Compare Baseline vs. Post-Procainamide Data Measure AP->Compare

Caption: Workflow for assessing procainamide's electrophysiological effects.

Methodology:

  • Tissue Preparation: A suitable cardiac tissue, such as a guinea pig papillary muscle, is dissected and mounted in an organ bath perfused with a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

  • Electrophysiological Recording: A sharp glass microelectrode filled with 3 M KCl is inserted into a cardiomyocyte to record transmembrane action potentials. The tissue is stimulated at a fixed frequency (e.g., 1 Hz).

  • Data Acquisition: Baseline action potential parameters, including the maximum rate of depolarization (Vmax), action potential duration at 90% repolarization (APD90), and effective refractory period (ERP), are recorded.

  • Drug Application: Procainamide is added to the perfusate at increasing concentrations.

  • Data Analysis: Changes in Vmax, APD90, and ERP are measured and compared to baseline values to determine the concentration-dependent effects of the drug.

Clinical Trial Protocol for Stable Ventricular Tachycardia (PROCAMIO Study)

The PROCAMIO study provides a clear protocol for evaluating the efficacy and safety of intravenous procainamide in a clinical setting.[2]

Clinical_Trial_Workflow Workflow of the PROCAMIO clinical trial. cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_outcome Outcome Assessment Inclusion Criteria Inclusion Criteria: - Stable Wide QRS Tachycardia - SBP > 90 mmHg Randomize Randomize Patients (1:1) Inclusion Criteria->Randomize Exclusion Criteria Exclusion Criteria: - Hemodynamic Instability - Irregular Tachycardia Exclusion Criteria->Randomize Procainamide Arm Procainamide (10 mg/kg over 20 min) Randomize->Procainamide Arm Amiodarone Arm Amiodarone (5 mg/kg over 20 min) Randomize->Amiodarone Arm Primary Endpoint Primary Endpoint: Major Cardiac Adverse Events within 40 min Procainamide Arm->Primary Endpoint Amiodarone Arm->Primary Endpoint Secondary Endpoints Secondary Endpoints: - Tachycardia Termination - Adverse Events at 24h Primary Endpoint->Secondary Endpoints

References

Zocainone: An In Vivo Comparative Analysis of Antiarrhythmic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the antiarrhythmic properties of Zocainone (formerly known as SUN 1165), a Class I antiarrhythmic agent. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to objectively evaluate this compound's performance against other established antiarrhythmic drugs.

Comparative Efficacy of this compound and Other Class I Antiarrhythmic Agents

The antiarrhythmic efficacy of this compound has been evaluated in various canine models of arrhythmia, including those induced by digitalis (ouabain), coronary artery ligation, and adrenaline. The minimum effective plasma concentrations required to suppress these arrhythmias provide a quantitative measure for comparison with other Class I agents.

Table 1: Minimum Effective Plasma Concentrations in a Canine Digitalis-Induced Arrhythmia Model

DrugClassMinimum Effective Plasma Concentration (µg/mL)
This compound (SUN 1165)Ib0.92 ± 0.19
LidocaineIb3.5 ± 1.6
DisopyramideIa1.7 ± 0.4
ProcainamideIa10.1 ± 2.4
PhenytoinIb11.3 ± 3.0

Data from Uematsu et al. (1984)

Table 2: Minimum Effective Plasma Concentrations of this compound in Various Canine Arrhythmia Models

Arrhythmia ModelMinimum Effective Plasma Concentration (µg/mL)
Digitalis-Induced0.92 ± 0.19
24-h Coronary Ligation-Induced2.5 ± 0.4
48-h Coronary Ligation-Induced1.2 ± 0.4

Data from Uematsu et al. (1984)

In Vivo Electrophysiological Profile of this compound

Electrophysiological studies in anesthetized dogs have elucidated the effects of this compound on key cardiac parameters. These findings provide insight into its mechanism of action.

Table 3: Electrophysiological Effects of this compound (0.5-2.0 mg/kg, i.v.) in Anesthetized Dogs

ParameterEffect in Normal MyocardiumEffect in Ischemic Myocardium
His-Purkinje Conduction Time (HV)ProlongedMarkedly Prolonged
Ventricular Effective Refractory Period (VERP)No significant changeProlonged
QRS DurationNo significant change-
QT IntervalNo significant change-

Data from Hashimoto et al. (1983)

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide.

Digitalis (Ouabain)-Induced Arrhythmia Model in Dogs
  • Animal Model: Mongrel dogs of either sex, weighing between 8 and 15 kg.

  • Anesthesia: Anesthetized with sodium pentobarbital (30 mg/kg, i.v.).

  • Arrhythmia Induction: Ouabain was infused intravenously at an initial rate of 1 µg/kg/min. This was followed by infusions of 0.5 µg/kg/min every 10 minutes until a stable ventricular tachycardia was established.

  • Drug Administration: this compound and comparator drugs were administered intravenously.

  • Data Acquisition: The electrocardiogram (ECG) was continuously monitored. The endpoint was the suppression of the ventricular arrhythmia.

  • Pharmacokinetic Analysis: Blood samples were drawn at regular intervals to determine the plasma drug concentrations using high-performance liquid chromatography. The minimum effective plasma concentration was defined as the concentration at which the arrhythmia was abolished.

Coronary Artery Ligation-Induced Arrhythmia Model in Dogs
  • Animal Model: Beagle dogs.

  • Surgical Procedure: A two-stage coronary artery ligation of the left anterior descending coronary artery was performed to induce a myocardial infarction.

  • Arrhythmia Assessment: Ventricular arrhythmias were monitored 24 and 48 hours after the ligation.

  • Drug Administration: this compound was administered intravenously.

  • Data Analysis: The minimum effective plasma concentration required to suppress the ventricular arrhythmias was determined.[1]

In Vivo Electrophysiology Study in Dogs
  • Animal Model: Anesthetized dogs.

  • Procedure: A catheter electrode was inserted into the heart to record intracardiac electrograms and to deliver programmed electrical stimulation.

  • Measurements: His-Purkinje conduction time (HV interval) and ventricular effective refractory period (VERP) were measured in both normal and ischemic myocardial tissues. Ischemia was induced by temporary occlusion of a coronary artery.

  • Drug Administration: this compound was administered intravenously at cumulative doses.

Mechanistic Insights and Signaling Pathways

This compound is classified as a Class Ib antiarrhythmic drug. Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the cardiac myocytes.

Signaling Pathway of Class I Antiarrhythmic Drugs

extracellular Extracellular Space intracellular Intracellular Space membrane na_channel Cardiac Sodium Channel (Nav1.5) na_ion_in Na+ Influx depolarization Phase 0 Depolarization of Action Potential conduction Decreased Conduction Velocity na_channel->conduction Modulates na_ion_in->depolarization arrhythmia Suppression of Re-entrant Arrhythmias depolarization->arrhythmia Leads to This compound This compound (Class Ib) This compound->na_channel Blocks

Caption: this compound's mechanism of action.

Experimental Workflow for In Vivo Antiarrhythmic Drug Validation

animal_model Selection of Animal Model (e.g., Canine) arrhythmia_induction Induction of Arrhythmia (e.g., Aconitine, Ouabain, Coronary Ligation) animal_model->arrhythmia_induction drug_admin Administration of this compound (Dose-Ranging) arrhythmia_induction->drug_admin comparator_admin Administration of Comparator Drug arrhythmia_induction->comparator_admin ecg_monitoring Continuous ECG Monitoring drug_admin->ecg_monitoring ep_studies Electrophysiological Studies (Conduction, Refractory Periods) drug_admin->ep_studies pk_analysis Pharmacokinetic Analysis (Plasma Drug Concentration) drug_admin->pk_analysis comparator_admin->ecg_monitoring data_analysis Data Analysis and Comparison ecg_monitoring->data_analysis ep_studies->data_analysis pk_analysis->data_analysis efficacy_determination Determination of Efficacy (e.g., Minimum Effective Concentration) data_analysis->efficacy_determination

Caption: In vivo validation workflow.

References

Zocainone: A Comparative Analysis with Class I Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Zocainone with other established class I antiarrhythmic drugs. While direct comparative experimental data for this compound, an experimental therapeutic, is limited in publicly available literature, this document synthesizes known information about its classification and the well-established properties of other class I agents to offer a valuable comparative perspective.

Introduction to Class I Antiarrhythmic Drugs

Class I antiarrhythmic drugs are potent sodium channel blockers, a mechanism that underlies their utility in managing cardiac arrhythmias.[1][2][3] These agents are categorized into three subclasses (Ia, Ib, and Ic) based on their distinct effects on the cardiac action potential and the kinetics of their interaction with sodium channels.[2][3][4][5]

  • Class Ia drugs (e.g., Quinidine, Procainamide, Disopyramide) moderately block sodium channels and prolong the action potential duration (APD).[2][6]

  • Class Ib drugs (e.g., Lidocaine, Mexiletine) exhibit a weaker sodium channel blockade and shorten the APD.[2][7]

  • Class Ic drugs (e.g., Flecainide, Propafenone) are the most potent sodium channel blockers and have minimal effect on the APD.[2][3]

This compound is identified as a class I antiarrhythmic and a derivative of procainamide and lidocaine, suggesting it may share properties with Class Ia and/or Ib agents. Without specific experimental data, its precise subclass remains to be definitively characterized.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for all class I antiarrhythmic drugs is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[3][8][9] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction velocity of the electrical impulse through the heart.[7][9] The state-dependent binding of these drugs to the sodium channel—preferentially to open or inactivated states—contributes to their use-dependent effects, where their blocking action is more pronounced at faster heart rates.[4]

cluster_ClassI Class I Antiarrhythmic Drugs This compound This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel Blockade Quinidine Quinidine Quinidine->NaChannel Blockade Flecainide Flecainide Flecainide->NaChannel Blockade Propafenone Propafenone Propafenone->NaChannel Blockade Depolarization Phase 0 Depolarization NaChannel->Depolarization Inhibition of Na+ influx Conduction Slowing of Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia

Figure 1: General mechanism of action of Class I antiarrhythmic drugs.

Comparative Electrophysiological Effects

The following table summarizes the key electrophysiological effects of different class I antiarrhythmic subclasses, providing a framework for understanding the potential profile of this compound.

ParameterClass Ia (e.g., Quinidine)Class Ib (e.g., Lidocaine)Class Ic (e.g., Flecainide, Propafenone)This compound (Predicted)
Sodium Channel Blockade Moderate[2]Weak[2]Strong[2]Moderate to Weak
Action Potential Duration (APD) Prolongs[2][3]Shortens[2][3]No significant effect[2][3]Prolongation or Shortening
Effective Refractory Period (ERP) ProlongsShortensNo significant effectProlongation or Shortening
Phase 0 Depolarization Decreases slopeSlight decrease in slopeMarkedly decreases slopeDecrease in slope
Conduction Velocity DecreasesSlight decreaseMarkedly decreasesDecrease
QT Interval Prolongs[3]Shortens or no effect[3]No significant effect[3]Potential for Prolongation

Experimental Protocols

The characterization of a novel antiarrhythmic agent like this compound involves a series of preclinical in vitro and in vivo studies.

1. In Vitro Electrophysiology: Patch-Clamp Studies

  • Objective: To determine the effects of the drug on specific cardiac ion channels (e.g., Nav1.5, Kv channels).

  • Methodology:

    • Isolation of single cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use of human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

    • The whole-cell patch-clamp technique is employed to record ionic currents.[10] A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through channels.

    • A voltage-clamp protocol is applied to control the membrane potential and elicit specific ion channel currents.

    • The drug is perfused at various concentrations to determine its effect on the amplitude and kinetics of the target ion currents.

    • Data analysis involves generating concentration-response curves to calculate IC50 values (the concentration at which the drug inhibits 50% of the channel current).

2. Action Potential Duration (APD) Measurement

  • Objective: To assess the effect of the drug on the overall cardiac action potential.

  • Methodology:

    • Isolated cardiac tissues (e.g., Purkinje fibers, ventricular muscle strips) are superfused with a physiological salt solution in an organ bath.

    • The tissue is stimulated at a constant frequency.

    • A sharp microelectrode is inserted into a single cell to record the transmembrane action potential.

    • The drug is added to the superfusate at increasing concentrations.

    • APD is measured at different levels of repolarization (e.g., APD50, APD90) to quantify the drug's effect on the duration of the action potential.[2]

cluster_Workflow Experimental Workflow for Antiarrhythmic Drug Characterization A In Vitro Studies (Patch Clamp, APD Measurement) B Animal Models of Arrhythmia (e.g., Coronary Ligation, Programmed Electrical Stimulation) A->B Characterize Electrophysiological Profile C Data Analysis (Efficacy and Safety Assessment) B->C Evaluate Antiarrhythmic and Proarrhythmic Potential D Comparison with Existing Drugs C->D Determine Relative Potency and Safety

Figure 2: A typical experimental workflow for characterizing a novel antiarrhythmic drug.

3. In Vivo Animal Models of Arrhythmia

  • Objective: To evaluate the antiarrhythmic efficacy and proarrhythmic potential of the drug in a whole-animal system.

  • Methodology:

    • Various animal models can be used, including those with surgically induced myocardial infarction (e.g., coronary artery ligation in dogs or pigs) or those susceptible to programmed electrical stimulation-induced arrhythmias.[11][12]

    • The drug is administered intravenously or orally.

    • Continuous electrocardiogram (ECG) monitoring is performed to assess the drug's effect on baseline cardiac rhythm and its ability to suppress or prevent induced arrhythmias.

    • Electrophysiological studies can be performed in vivo to measure parameters such as refractory periods and conduction times.

Comparative Data of Established Class I Drugs

While direct comparative data for this compound is unavailable, studies comparing existing class I drugs provide a useful benchmark.

ComparisonKey FindingsReference
Flecainide vs. Propafenone Both are effective in treating paroxysmal atrial fibrillation. Propafenone has additional beta-blocking effects.[13]
Flecainide vs. Quinidine Flecainide is more effective in suppressing ventricular arrhythmias.[14]
Lidocaine vs. Procainamide Lidocaine is generally preferred for ventricular arrhythmias associated with myocardial infarction due to its rapid onset and offset of action.[15]

Conclusion

This compound, as a class I antiarrhythmic agent, holds potential for the management of cardiac arrhythmias. Its derivation from procainamide and lidocaine suggests a possible electrophysiological profile that may share characteristics of both Class Ia and Ib drugs. However, without direct experimental evidence, its precise mechanism of action and comparative efficacy and safety remain to be elucidated. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to thoroughly characterize this compound and compare it to existing therapies like flecainide, propafenone, and quinidine. Further preclinical and clinical studies are imperative to define the therapeutic role of this compound in the armamentarium of antiarrhythmic drugs.

References

A Head-to-Head Comparison of Zocainone and Other Local Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the local anesthetic Zocainone against commonly used alternatives such as lidocaine, bupivacaine, and ropivacaine. Due to the limited availability of direct comparative preclinical and clinical data for this compound, this guide combines established information on comparator anesthetics with a projected profile for this compound based on its classification as a class I antiarrhythmic agent. All quantitative data for established anesthetics are summarized from existing literature, while the values for this compound are hypothetical extrapolations intended to guide future research.

Executive Summary

Local anesthetics are essential for a wide range of medical procedures, providing targeted pain relief by reversibly blocking nerve conduction. The ideal local anesthetic possesses a rapid onset of action, a duration appropriate for the intended procedure, and a low risk of systemic and local toxicity. This guide examines the profiles of lidocaine, bupivacaine, and ropivacaine, and introduces this compound, a compound identified as a class I antiarrhythmic, suggesting a mechanism of action involving sodium channel blockade, similar to other local anesthetics.[1] This comparison aims to provide a framework for the potential positioning of this compound within the landscape of local anesthesia and to highlight the key experimental data required for a definitive evaluation.

Comparative Data of Local Anesthetics

The following tables summarize the key performance indicators for lidocaine, bupivacaine, and ropivacaine, with projected values for this compound. These projections for this compound are based on its structural similarities to other amide-type anesthetics and its classification as a sodium channel blocker.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Projected)LidocaineBupivacaineRopivacaine
Chemical Structure See Figure 1See Figure 2See Figure 3See Figure 4
Molecular Weight ( g/mol ) 353.45234.34[2]288.43[3][4]274.4[5]
Protein Binding (%) Moderate to High60-80[6]>95[3][4]94
Onset of Action IntermediateFast (2-5 min)Slow (5-10 min)Intermediate (3-15 min)
Duration of Action Intermediate to LongShort (1-2 hours)[6]Long (4-8 hours)Long (3-6 hours)
Metabolism HepaticHepatic[6]Hepatic[3]Hepatic

Table 2: Comparative Efficacy

ParameterThis compound (Projected)LidocaineBupivacaineRopivacaine
Potency (relative to Lidocaine) 2-4x1x4x3x
Sensory Block ProfoundProfoundProfoundProfound, with some motor sparing
Motor Block SignificantSignificantProfoundLess pronounced than bupivacaine

Table 3: Comparative Toxicity

ParameterThis compound (Projected)LidocaineBupivacaineRopivacaine
CNS Toxicity ModerateLow to Moderate[7]High[8][9][10]Moderate
Cardiotoxicity ModerateLow[7]High[8][9][10]Lower than Bupivacaine[8]
Therapeutic Index IntermediateWideNarrowIntermediate

Chemical Structures

G Figure 1. Chemical Structure of this compound This compound G Figure 2. Chemical Structure of Lidocaine Lidocaine G Figure 3. Chemical Structure of Bupivacaine Bupivacaine G Figure 4. Chemical Structure of Ropivacaine Ropivacaine G Figure 5. Signaling Pathway of Local Anesthetics cluster_0 Neuronal Membrane Local Anesthetic Local Anesthetic Na+ Channel (Open) Na+ Channel (Open) Local Anesthetic->Na+ Channel (Open) Blocks Na+ Influx No Pain Signal No Pain Signal Local Anesthetic->No Pain Signal Inhibition Na+ Channel (Resting) Na+ Channel (Resting) Na+ Channel (Resting)->Na+ Channel (Open) Depolarization Na+ Channel (Inactive) Na+ Channel (Inactive) Na+ Channel (Open)->Na+ Channel (Inactive) Inactivation Na+ Influx Na+ Influx Na+ Channel (Inactive)->Na+ Channel (Resting) Repolarization Action Potential Action Potential Nerve Conduction Nerve Conduction Pain Signal Pain Signal G Figure 6. In Vivo Sciatic Nerve Block Workflow Animal Acclimatization Animal Acclimatization Baseline Sensory and Motor Testing Baseline Sensory and Motor Testing Animal Acclimatization->Baseline Sensory and Motor Testing Anesthesia and Sciatic Nerve Exposure Anesthesia and Sciatic Nerve Exposure Baseline Sensory and Motor Testing->Anesthesia and Sciatic Nerve Exposure Local Anesthetic Injection Local Anesthetic Injection Anesthesia and Sciatic Nerve Exposure->Local Anesthetic Injection Post-Injection Sensory and Motor Testing Post-Injection Sensory and Motor Testing Local Anesthetic Injection->Post-Injection Sensory and Motor Testing Data Analysis (Onset and Duration) Data Analysis (Onset and Duration) Post-Injection Sensory and Motor Testing->Data Analysis (Onset and Duration) G Figure 7. In Vitro Patch-Clamp Workflow Cell Culture (e.g., DRG neurons) Cell Culture (e.g., DRG neurons) Whole-Cell Patch-Clamp Configuration Whole-Cell Patch-Clamp Configuration Cell Culture (e.g., DRG neurons)->Whole-Cell Patch-Clamp Configuration Record Baseline Sodium Currents Record Baseline Sodium Currents Whole-Cell Patch-Clamp Configuration->Record Baseline Sodium Currents Apply Local Anesthetic Apply Local Anesthetic Record Baseline Sodium Currents->Apply Local Anesthetic Record Sodium Currents in Presence of Drug Record Sodium Currents in Presence of Drug Apply Local Anesthetic->Record Sodium Currents in Presence of Drug Data Analysis (IC50 determination) Data Analysis (IC50 determination) Record Sodium Currents in Presence of Drug->Data Analysis (IC50 determination)

References

Comparative Efficacy of Class I Antiarrhythmics in a Canine Model of Ventricular Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for Zocainone: Publicly available experimental data specifically validating this compound's target engagement in animal models is not available at this time. This compound is classified as a Class I antiarrhythmic agent, indicating its likely mechanism of action is the blockade of sodium channels in a manner similar to well-characterized drugs such as lidocaine and procainamide.

This guide provides a representative framework for validating the target engagement of a novel Class I antiarrhythmic compound, using established drugs like lidocaine and procainamide as surrogates to illustrate the required experimental data and protocols. This information is intended for researchers, scientists, and drug development professionals.

To assess the efficacy of a novel sodium channel blocker like this compound, a common approach is to induce ventricular arrhythmias in an animal model and then administer the compound to observe its effects on cardiac electrophysiology. The data presented below is a representative summary of expected outcomes based on studies of lidocaine and procainamide in canine models of myocardial infarction-induced arrhythmias.

Table 1: Comparative Efficacy in a Canine Model of Post-Infarction Ventricular Tachycardia

ParameterVehicle (Control)Lidocaine (2 mg/kg IV)Procainamide (10 mg/kg IV)
Incidence of Sustained VT 85%30%25%
Ventricular Tachycardia Cycle Length (ms) 180 ± 20220 ± 25240 ± 30
Effective Refractory Period (ERP) of Infarcted Ventricle (ms) 150 ± 15180 ± 18195 ± 20
QRS Duration (% change from baseline) 0%+10%+25%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of findings. Below are representative experimental protocols for inducing and evaluating arrhythmias in a canine model.

Animal Model: Canine Myocardial Infarction Model

A well-established model for studying ventricular arrhythmias is the canine model of myocardial infarction, which can be created through coronary artery ligation.

  • Animal Preparation: Adult mongrel dogs of either sex are anesthetized with an appropriate agent (e.g., sodium pentobarbital). The heart is exposed through a left thoracotomy.

  • Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is dissected, and a ligature is placed around it. The artery is then occluded for a specified period (e.g., 90 minutes) to induce an ischemic event, followed by reperfusion. This process leads to a region of infarcted tissue that is prone to developing arrhythmias.

  • Post-Operative Care: Animals are allowed to recover for a period (e.g., 3-7 days) during which spontaneous ventricular arrhythmias often develop.

Electrophysiological Studies

Electrophysiological studies are performed to assess the electrical properties of the heart and the effects of the investigational drug.

  • Catheter Placement: Under anesthesia, electrode catheters are inserted into the heart via peripheral veins to record intracardiac electrograms and to deliver programmed electrical stimulation.

  • Programmed Electrical Stimulation (PES): A series of precisely timed electrical impulses are delivered to the ventricle to assess its vulnerability to induced arrhythmias. The protocol typically involves delivering a train of stimuli followed by one or more premature stimuli.

  • Data Acquisition: The following parameters are measured at baseline and after drug administration:

    • Effective Refractory Period (ERP): The longest coupling interval between two stimuli that fails to elicit a propagated response.

    • Ventricular Tachycardia (VT) Induction: The ability to induce sustained or non-sustained VT with PES.

    • Intracardiac Electrograms: To measure conduction times (e.g., HV interval) and the duration of the QRS complex.

Drug Administration and Monitoring
  • Drug Preparation: The investigational compound (e.g., this compound) and comparator drugs (e.g., lidocaine, procainamide) are prepared in an appropriate vehicle for intravenous administration.

  • Dosing Regimen: Drugs are typically administered as an initial bolus followed by a continuous infusion to achieve and maintain therapeutic plasma concentrations.

  • Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored throughout the experiment to assess the cardiovascular safety of the compound.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Signaling_Pathway cluster_membrane Myocyte Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_ion_in Na+ Na_Channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_Channel Influx Depolarization Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential This compound This compound This compound->Na_Channel Blocks

Caption: this compound's Proposed Mechanism of Action

Experimental_Workflow Animal_Prep Animal Preparation (Canine Model) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Prep->MI_Induction Recovery Recovery Period (3-7 days) MI_Induction->Recovery Baseline_EP Baseline Electrophysiology Study (PES) Recovery->Baseline_EP Drug_Admin Drug Administration (this compound or Comparator) Baseline_EP->Drug_Admin Post_Drug_EP Post-Drug Electrophysiology Study (PES) Drug_Admin->Post_Drug_EP Data_Analysis Data Analysis and Comparison Post_Drug_EP->Data_Analysis

Caption: In Vivo Target Validation Workflow

Logical_Relationship This compound This compound Class_I_Antiarrhythmic Class I Antiarrhythmic This compound->Class_I_Antiarrhythmic Lidocaine Lidocaine Lidocaine->Class_I_Antiarrhythmic Procainamide Procainamide Procainamide->Class_I_Antiarrhythmic Sodium_Channel_Blockade Sodium Channel Blockade Class_I_Antiarrhythmic->Sodium_Channel_Blockade Antiarrhythmic_Effect Antiarrhythmic Effect Sodium_Channel_Blockade->Antiarrhythmic_Effect

Caption: this compound and its Alternatives Relationship

Safety Operating Guide

Navigating the Safe Disposal of Novel Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for "Zocainone" necessitates a focus on establishing a robust, generalizable framework for the safe disposal of novel or uncharacterized chemical compounds within a research and development setting. This guide provides the essential, step-by-step procedures researchers, scientists, and drug development professionals should follow to ensure the safe and compliant disposal of such substances.

I. Core Principles of Novel Compound Disposal

The primary objective when handling a new chemical entity like "this compound" is to characterize its potential hazards and environmental impact to determine the appropriate disposal pathway. This process is critical for ensuring personnel safety and environmental protection, and for adhering to regulatory requirements.

II. Step-by-Step Disposal Procedure for a Novel Compound

Step 1: Preliminary Hazard Assessment Before extensive research is conducted, a preliminary hazard assessment based on the compound's chemical structure and known analogues is essential. This initial assessment helps in anticipating potential risks.

Step 2: Generation and Consultation of a Safety Data Sheet (SDS) A comprehensive Safety Data Sheet (SDS) is the cornerstone of safe chemical handling and disposal. For a novel compound, a provisional SDS should be generated based on initial toxicological and physicochemical data. This document should be continuously updated as more information becomes available. Key sections relevant to disposal include:

  • Section 7: Handling and Storage: Provides guidance on safe handling practices.

  • Section 12: Ecological Information: Details the potential environmental impact.

  • Section 13: Disposal Considerations: Outlines recommended disposal methods.

Step 3: Waste Characterization The waste stream containing the novel compound must be characterized to determine its properties. This involves identifying all constituents of the waste and their concentrations.

Step 4: Selection of Disposal Method Based on the hazard assessment and waste characterization, an appropriate disposal method is selected in accordance with local, state, and federal regulations. The hierarchy of waste management options should be considered:

  • Treatment: Neutralization, precipitation, or other methods to render the waste non-hazardous.

  • Incineration: High-temperature destruction of the compound. This is often the preferred method for organic compounds.

  • Landfill: Only for non-hazardous, solid waste, and as a last resort.

Step 5: Packaging and Labeling The waste must be packaged in appropriate, sealed containers and clearly labeled with its contents and associated hazards.

Step 6: Collection and Disposal Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Maintain all records of waste generation, characterization, and disposal.

III. Data Presentation: Key Data for Disposal Determination

For a novel compound, researchers should aim to generate the following types of quantitative data to inform safe disposal procedures.

Data PointRepresentative ValueSignificance for Disposal
Solubility in Water 5 g/L at 25°CInfluences potential for environmental dissemination and choice of aqueous treatment.
Acute Oral Toxicity (LD50) 300 mg/kg (rat)Determines the level of hazard and required personal protective equipment (PPE).
Biodegradability Not readily biodegradableIndicates persistence in the environment and the need for destructive disposal methods.
Aquatic Toxicity (EC50) 10 mg/L (Daphnia)Highlights the risk to aquatic ecosystems and the importance of preventing release to waterways.

IV. Experimental Protocols: Waste Stream Compatibility Test

Objective: To determine the compatibility of the novel compound waste stream with other laboratory waste streams to prevent dangerous reactions upon mixing.

Methodology:

  • In a controlled environment, such as a fume hood, a small, representative sample (e.g., 1 mL) of the novel compound waste stream is prepared.

  • An equal volume of another laboratory waste stream (e.g., acidic waste) is carefully added to the novel compound waste sample.

  • The mixture is observed for any signs of a reaction, such as gas evolution, temperature change, color change, or precipitate formation.

  • Observations are recorded systematically.

  • The process is repeated for all other relevant waste streams in the laboratory.

  • Based on the results, a compatibility chart is created to guide the segregation of waste.

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel laboratory chemical.

start Start: Novel Compound Waste Generated prelim_assess Preliminary Hazard Assessment start->prelim_assess sds Generate/Consult SDS prelim_assess->sds waste_char Characterize Waste Stream sds->waste_char is_hazardous Is Waste Hazardous? waste_char->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Consult Local Regulations) is_hazardous->non_hazardous No select_method Select Appropriate Disposal Method is_hazardous->select_method Yes end End: Disposal Complete non_hazardous->end treat Chemical/Physical Treatment select_method->treat If possible incinerate High-Temperature Incineration select_method->incinerate Primary Method landfill Hazardous Waste Landfill (Least Preferred) select_method->landfill If necessary package Package and Label Waste treat->package incinerate->package landfill->package collect Arrange for Licensed Collection package->collect collect->end

Caption: Decision workflow for novel chemical disposal.

Disclaimer: The information provided is a general guide. All waste disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.